Homogeraniol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
459-88-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(3E)-4,8-dimethylnona-3,7-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b11-8+ |
InChI-Schlüssel |
DFZMKOVWHYSLQF-DHZHZOJOSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCO)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCO)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Homogeraniol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homogeraniol, systematically known as (E)-4,8-dimethylnona-3,7-dien-1-ol, is an acyclic monoterpenoid alcohol.[1] It is a higher homolog of the well-known fragrance compound geraniol, featuring an additional carbon in its backbone. This structural modification influences its physicochemical properties and potential applications. This compound serves as a valuable intermediate in the synthesis of various natural products, including squalene and juvenile hormone analogs.[2] A thorough understanding of its chemical properties is essential for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for their determination, and spectroscopic data for structural elucidation.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. Where experimental data for this compound is unavailable, data for structurally similar compounds are provided for estimation and are clearly noted.
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |
| Odor | Floral, fruity (predicted) | Inferred from similar compounds |
| Boiling Point | 234-235 °C @ 760 mm Hg (for isomer (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol) | [3] |
| 150 °C @ 0.02 mm Hg (distillation temp.) | [2] | |
| Density | 0.869 - 0.875 g/cm³ @ 25 °C (for related compound (E+Z)-4,8-dimethyl-3,7-nonadien-2-one) | [4] |
| Refractive Index (n_D) | 1.4740 @ 21 °C | [2] |
Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [3][5] |
| Molecular Weight | 168.28 g/mol | [3][5] |
| IUPAC Name | (E)-4,8-dimethylnona-3,7-dien-1-ol | [1] |
| Synonyms | This compound, Geranylmethanol | |
| CAS Number | 459-88-1 |
Solubility
| Solvent | Solubility | Source |
| Water | 97.04 mg/L @ 25 °C (estimated for isomer) | [3] |
| Alcohol | Soluble (for isomer) | [3] |
| Polar Organic Solvents | Expected to be soluble | Inferred from structure |
| Non-Polar Organic Solvents | Expected to be moderately soluble | Inferred from structure |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]
Table of IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, Broad | O-H stretch (alcohol) |
| 2960, 2920 | Strong | C-H stretch (sp³ alkane) |
| ~3020 | Medium (expected) | =C-H stretch (sp² alkene) |
| 1665 | Medium (expected) | C=C stretch (alkene) |
| 1448, 1374 | Medium | C-H bend (alkane) |
| 1045 | Strong | C-O stretch (primary alcohol) |
Data obtained from a neat sample.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.
¹H NMR Data (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.95–5.25 | m | 2H | Vinyl H (C₃-H, C₇-H) |
| 3.60 | t (J = 7 Hz) | 2H | C₁-H₂ (CH₂OH) |
| 2.30 | m | 2H | C₂-H₂ |
| 1.95–2.15 | s | 4H | C₅-H₂, C₆-H₂ |
| 1.68 | s | 3H | C₄-CH₃ |
| 1.64 | s | 3H | C₈-CH₃ |
| 1.60 | s | 3H | C₈-CH₃ |
Data from a published synthesis procedure.[2]
3.2.2 ¹³C NMR Spectroscopy
A ¹³C NMR spectrum for this compound has not been explicitly found in the literature. However, based on its structure, the following signals can be predicted. Due to the two non-equivalent double bonds and the different methyl groups, 11 distinct signals are expected.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C1 (CH₂OH) | ~60-65 |
| C2 (CH₂) | ~35-40 |
| C3 (=CH) | ~120-125 |
| C4 (=C) | ~135-140 |
| C5 (CH₂) | ~35-40 |
| C6 (CH₂) | ~25-30 |
| C7 (=CH) | ~120-125 |
| C8 (=C) | ~130-135 |
| C9 (CH₃) | ~25 |
| C10 (CH₃) | ~17 |
| C11 (CH₃ on C4) | ~16 |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key chemical and physical properties of a liquid compound such as this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Methodology:
-
A small amount of this compound (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
-
The temperature is raised slowly until a steady stream of bubbles emerges from the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Methodology:
-
An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.
-
The container is filled with a known volume of this compound.
-
The filled container is reweighed to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).
-
The temperature at which the measurement is made should be recorded.
Determination of Solubility
Methodology:
-
A known volume of a selected solvent (e.g., water, ethanol, hexane) is placed in a vial at a constant temperature.
-
Small, accurately weighed portions of this compound are added to the solvent.
-
The mixture is agitated (e.g., by stirring or sonication) after each addition until the solute is fully dissolved.
-
The addition of this compound continues until a saturated solution is formed (i.e., a small amount of undissolved liquid remains).
-
The total mass of the dissolved this compound is recorded.
-
Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Acquisition of IR Spectrum
Methodology (Attenuated Total Reflectance - ATR):
-
The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small drop of neat this compound is placed directly onto the ATR crystal.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The resulting spectrum is processed (e.g., baseline correction) and the characteristic absorption peaks are identified.
Acquisition of NMR Spectra
Methodology:
-
A sample is prepared by dissolving approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
The acquired data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the chemical properties of a liquid sample like this compound.
Caption: Workflow for the chemical characterization of this compound.
References
- 1. 4,8-Dimethylnona-3,7-dien-1-ol (74380-61-3) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]
- 5. 4,8-Dimethylnona-3,7-dien-1-ol | C11H20O | CID 53758223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Homogeraniol: A Technical Guide to Its Synthesis, Putative Natural Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of homogeraniol, a significant intermediate in the synthesis of various natural products. The document details established synthetic protocols, proposes methodologies for its isolation from natural sources based on the known occurrence of its precursors, and outlines its likely biosynthetic pathway. All quantitative data is presented in structured tables, and experimental workflows and metabolic pathways are visualized using diagrams.
Introduction
This compound, systematically named (E)-4,8-dimethyl-3,7-nonadien-1-ol, is an acyclic monoterpenoid alcohol. While it is a valuable building block in the chemical synthesis of complex molecules such as squalene and juvenile hormone analogs, its documented isolation from natural sources is not widespread in scientific literature.[1] Its immediate precursor, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is a well-known plant volatile, often released in response to herbivory, suggesting that this compound may occur naturally, albeit potentially in low concentrations or as a transient intermediate.[2][3][4] This guide will focus on the established stereoselective chemical synthesis of this compound and provide a generalized protocol for its potential isolation from plant sources rich in its precursors.
Chemical Synthesis of (E)-Homogeraniol
The most robust and well-documented method for the synthesis of (E)-homogeraniol proceeds via a three-step process starting from geraniol. This procedure is noted for its high stereoselectivity, yielding the (E)-isomer with a purity of at least 98%.[1]
Experimental Protocol: Synthesis from Geraniol
This protocol is adapted from Organic Syntheses.[1]
Step A: Oxidation of Geraniol to Geranial
-
In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and argon inlet, dissolve oxalyl chloride in dichloromethane and cool to -60°C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane, maintaining the temperature below -50°C.
-
After stirring for 5 minutes, add geraniol dropwise, keeping the temperature between -50°C and -60°C.
-
Stir for an additional 15 minutes, then add triethylamine dropwise, ensuring the temperature does not exceed -50°C.
-
Allow the mixture to warm to room temperature, then add water and separate the aqueous layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation to yield geranial.
Step B: Wittig Reaction to form (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)
-
Prepare a suspension of methyltriphenylphosphonium iodide in anhydrous ether under an argon atmosphere.
-
Add phenyllithium solution and stir at room temperature for at least 4 hours to form the ylide.
-
Cool the ylide solution to -10°C and add the geranial obtained in Step A.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with ether.
-
Wash the combined organic layers with water and saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.
-
Filter the solution, concentrate by rotary evaporation, and filter through Florisil.
-
Purify the resulting liquid by distillation to obtain (E)-4,8-dimethyl-1,3,7-nonatriene.
Step C: Selective Hydroboration to (E)-Homogeraniol
-
Prepare a solution of disiamylborane by reacting diborane in tetrahydrofuran (THF) with 2-methyl-2-butene at 0-2°C for 2 hours under an argon atmosphere.
-
In a separate flask, dissolve the DMNT from Step B in THF and cool to 0°C.
-
Add the prepared disiamylborane solution dropwise to the DMNT solution over 1 hour.
-
Stir the mixture for an additional 1.5 hours at 0-2°C.
-
Slowly add a solution of sodium hydroxide, followed by the slow addition of 30% hydrogen peroxide, maintaining the temperature below 35°C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Separate the layers and extract the aqueous layer with ether.
-
Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel, followed by distillation to yield pure (E)-homogeraniol.
Data Presentation: Synthesis Yields and Product Properties
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Yield (%) | Purity | Physical Properties | Spectroscopic Data (IR, neat, cm⁻¹) |
| A | Geranial | Geraniol | 1 : 1.2 (Oxalyl Chloride) | 90-94% | >98% (E) | n²⁴D 1.4870 | 1675 (C=O) |
| B | (E)-4,8-dimethyl-1,3,7-nonatriene | Geranial | 1 : 1.1 (Ylide) | 77-80% | >98% | n²²D 1.4871 | 3080, 1645, 1600, 990, 900 |
| C | (E)-Homogeraniol | (E)-4,8-dimethyl-1,3,7-nonatriene | 1 : 1.1 (Disiamylborane) | 88-91% | >98% | n²¹D 1.4740 | 3330, 2960, 2920, 1670, 1450, 1380, 1055 |
Note: Data sourced from Organic Syntheses Collective Volume VII.[1]
Visualization: Synthetic Workflow
Caption: A three-step synthetic route to (E)-homogeraniol from geraniol.
Putative Isolation from Natural Sources
Potential Natural Sources
Plants known to produce DMNT, and therefore potential sources for this compound investigation, include:
-
Various species of Nicotiana (Tobacco)
-
Zea mays (Corn), particularly after damage by herbivores
-
Vitis vinifera (Grapevine)
-
Gossypium hirsutum (Cotton)
Generalized Experimental Protocol for Isolation
This protocol is a generalized procedure for the extraction and isolation of terpenoid alcohols from plant material and would require optimization for a specific source.
-
Extraction:
-
Homogenize fresh plant material (leaves, flowers) in a suitable organic solvent (e.g., hexane or diethyl ether) to extract lipophilic compounds.
-
Alternatively, for volatile collection, use steam distillation or hydrodistillation. Collect the distillate and perform a liquid-liquid extraction of the hydrosol with a non-polar solvent.
-
-
Concentration:
-
Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Carefully concentrate the extract under reduced pressure using a rotary evaporator, ensuring the temperature is kept low to prevent the loss of volatile components.
-
-
Fractionation and Purification:
-
Perform column chromatography on the crude extract using silica gel.
-
Elute with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing compounds with the expected mass of this compound (m/z 168.28).
-
-
Final Purification:
-
Combine the this compound-containing fractions and perform preparative HPLC or a second column chromatography step for final purification.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY) and high-resolution mass spectrometry (HRMS).
-
Visualization: Natural Product Isolation Workflow
Caption: A standard workflow for the isolation of a target natural product.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is not explicitly detailed in the literature. However, based on the well-established terpene biosynthetic pathways, a logical route can be proposed starting from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
The pathway likely proceeds through the formation of geranyl diphosphate (GPP), the precursor to most monoterpenes. Subsequent enzymatic modifications would lead to the C11 skeleton of this compound. A plausible, though speculative, step involves the formation of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) from a C10 precursor like geraniol or GPP, followed by a hydration reaction.
Visualization: Proposed Biosynthetic Pathway
Caption: A proposed biosynthetic pathway leading to this compound.
Conclusion
This compound is a synthetically accessible and valuable chemical intermediate. This guide has provided a detailed, state-of-the-art protocol for its stereoselective chemical synthesis, complete with quantitative data and a procedural workflow. While its presence in nature is strongly suggested by the widespread occurrence of its direct precursor, DMNT, in plant volatiles, the definitive isolation and characterization of this compound from a natural source remains an area for future research. The generalized isolation protocol and proposed biosynthetic pathway provided herein offer a solid foundation for researchers aiming to explore the natural occurrence and biological role of this intriguing molecule.
References
The Biosynthesis of Homogeraniol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homogeraniol, a C11 irregular monoterpene, is a volatile organic compound found in various plant species, contributing to their characteristic aroma and playing a role in plant defense and communication. While the biosynthesis of regular monoterpenes is well-understood, the pathways leading to irregular terpenes like this compound are less characterized. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathway for this compound biosynthesis in plants. Drawing parallels with the formation of other C11 homoterpenes, we propose a pathway involving the oxidative cleavage of a C15 precursor, likely farnesyl diphosphate (FPP) or its derivatives, catalyzed by cytochrome P450 monooxygenases. This guide details the proposed enzymatic steps, discusses the key enzyme families potentially involved, and provides detailed experimental protocols for the elucidation and characterization of this pathway. All quantitative data from relevant studies are summarized, and key pathways and workflows are visualized using the DOT language.
Introduction
This compound [(E)-3,7-dimethyl-2,6-octadien-1-ol] is an acyclic monoterpenoid alcohol that has been identified as a volatile component in various plants, including grapevines and tomato. Its presence contributes to the complex aroma profiles of these plants and may be involved in attracting pollinators or defending against herbivores. Unlike the canonical C10 monoterpenes derived from geranyl diphosphate (GPP), this compound possesses an 11-carbon skeleton, classifying it as a homoterpene. The biosynthesis of such irregular terpenes necessitates a carbon-carbon bond cleavage of a larger precursor molecule. This guide will explore the likely biosynthetic origin of this compound, focusing on the enzymatic machinery plants employ to generate this unique volatile compound.
Proposed Biosynthesis Pathway of this compound
Based on the established biosynthesis of other C11 homoterpenes, such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), it is hypothesized that this compound is synthesized via the oxidative cleavage of a C15 isoprenoid precursor. The most probable precursor is a derivative of farnesyl diphosphate (FPP), a central intermediate in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.
The proposed pathway can be broken down into the following key stages:
-
Formation of the C15 Precursor: Farnesyl diphosphate (FPP) is synthesized through the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP) by FPP synthase.
-
Conversion to a Farnesol Derivative: FPP is likely converted to a more suitable substrate for cleavage, such as (E,E)-farnesol, through the action of a terpene synthase or a phosphatase.
-
Oxidative Cleavage: A cytochrome P450 monooxygenase (CYP) is hypothesized to catalyze the oxidative cleavage of the farnesol derivative. This reaction would remove a four-carbon unit, yielding the C11 skeleton of this compound.
The following Graphviz diagram illustrates the proposed biosynthetic pathway.
Key Enzyme Families
The central enzymatic players in the proposed biosynthesis of this compound are terpene synthases and cytochrome P450 monooxygenases.
Terpene Synthases (TPS)
Terpene synthases are responsible for converting the acyclic isoprenoid diphosphates (GPP, FPP, GGPP) into a vast array of cyclic and acyclic terpenes. In the context of this compound biosynthesis, a TPS could be involved in the conversion of FPP to (E,E)-farnesol. Alternatively, a phosphatase could catalyze this conversion.
Cytochrome P450 Monooxygenases (CYPs)
Cytochrome P450s are a large and diverse family of heme-thiolate proteins that catalyze a wide range of oxidative reactions in plant secondary metabolism. The oxidative cleavage of the C15 precursor is the key step in this compound formation and is likely catalyzed by a specific CYP enzyme.
-
CYP92 Family: Members of the CYP92 family have been shown to be involved in the biosynthesis of other C11 homoterpenes. For instance, in maize, CYP92C5 catalyzes the conversion of (E)-nerolidol to DMNT. This makes the CYP92 family a prime candidate for enzymes involved in this compound biosynthesis.
-
CYP76 Family: While primarily known for hydroxylation reactions of monoterpenols like geraniol, the functional diversity within the CYP76 family suggests that some members might possess the catalytic machinery for oxidative cleavage reactions.
Quantitative Data
Currently, there is a lack of comprehensive quantitative data on this compound production in various plant species and under different physiological conditions. The following table provides a template for how such data could be structured and will be populated as more research becomes available.
| Plant Species | Tissue | Developmental Stage | This compound Concentration (ng/g FW) | Reference |
| Vitis vinifera | Berry | Veraison | Data not available | |
| Solanum lycopersicum | Fruit | Ripe | Data not available | |
| Arabidopsis thaliana | Flower | Mature | Data not available |
Table 1: Quantitative analysis of this compound in plant tissues. (FW: Fresh Weight). Data is illustrative pending experimental determination.
Similarly, kinetic data for the enzymes involved in this compound biosynthesis are yet to be determined. The following table illustrates the key kinetic parameters that would need to be measured.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Putative this compound Synthase (CYP) | (E,E)-Farnesol | Data not available | Data not available | Data not available |
Table 2: Kinetic parameters of enzymes in the this compound biosynthesis pathway. Data is illustrative pending experimental determination.
Experimental Protocols
Elucidating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes
A common approach to identify candidate genes is through transcriptomics. By comparing the gene expression profiles of this compound-producing and non-producing plant tissues or cultivars, researchers can identify co-expressed genes that may be involved in the pathway.
Heterologous Expression and Enzyme Assays
Candidate genes are then cloned and expressed in a heterologous system, such as Escherichia coli or Saccharomyces cerevisiae, to produce the recombinant enzymes for in vitro characterization.
Protocol: Heterologous Expression of a Candidate Cytochrome P450 in E. coli
-
Cloning: Amplify the full-length coding sequence of the candidate CYP gene from cDNA and clone it into an appropriate expression vector (e.g., pET series).
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed cells in a suitable medium (e.g., TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid). Incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Microsome Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press. Centrifuge the lysate at a low speed to remove cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction containing the recombinant CYP.
-
Protein Quantification: Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol: In Vitro Enzyme Assay for a Candidate CYP
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction with the recombinant CYP, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., (E,E)-farnesol), and a cytochrome P450 reductase (CPR) to provide electrons.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or hexane) and vortex to extract the products.
-
Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.
Quantitative Analysis by GC-MS
Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Extract volatile compounds from plant tissue using a suitable method, such as solvent extraction or solid-phase microextraction (SPME).
-
GC Separation:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Scan Mode: Operate in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound.
-
-
Quantification: Use an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties) for accurate quantification. Create a calibration curve with authentic this compound standard.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is an intriguing example of the metabolic plasticity that allows for the generation of chemical diversity from common precursors. The proposed pathway, involving the oxidative cleavage of a C15 farnesol derivative by a cytochrome P450 enzyme, provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific TPS and CYP enzymes involved in this pathway in this compound-producing plants. The elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open up possibilities for the metabolic engineering of novel flavors and fragrances in crops and for the synthesis of valuable fine chemicals. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these research endeavors.
An In-depth Technical Guide to the Stereoisomers of Homogeraniol: (E) and (Z) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homogeraniol, a terpene alcohol with the chemical formula C₁₁H₂₀O, exists as two geometric stereoisomers: (E)-Homogeraniol and (Z)-Homogeraniol. The spatial arrangement of substituents around the C3-C4 double bond gives rise to these distinct isomers, each with unique physicochemical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, separation, and known biological significance of the (E) and (Z) stereoisomers of this compound. Detailed experimental protocols, spectroscopic data, and a discussion of the importance of stereoisomerism in the context of drug development and natural product chemistry are presented.
Introduction to this compound and its Stereoisomers
This compound, systematically named 4,8-dimethyl-3,7-nonadien-1-ol, is a higher homolog of the well-known monoterpene alcohol, geraniol. The presence of a trisubstituted double bond at the C3 position allows for the existence of (E) (trans) and (Z) (cis) isomers. The geometry of this double bond significantly influences the molecule's overall shape, which in turn can have profound effects on its interactions with biological systems, such as enzymes and receptors.
The importance of stereochemistry in drug action is well-established, with different stereoisomers of a chiral drug often exhibiting varied pharmacokinetic and pharmacodynamic profiles. While this compound itself is not chiral, the principles of geometric isomerism are equally critical in determining biological efficacy and specificity. For instance, in the field of chemical ecology, the specific geometry of pheromones is often crucial for eliciting a behavioral response in insects.
This guide will delve into the technical details of both the (E) and (Z) isomers of this compound, providing researchers with the necessary information for their synthesis, identification, and evaluation.
Synthesis of (E)- and (Z)-Homogeraniol
The stereoselective synthesis of the individual (E) and (Z) isomers of this compound is crucial for studying their distinct properties.
Stereoselective Synthesis of (E)-Homogeraniol
A well-established and highly stereoselective method for the preparation of (E)-Homogeraniol involves a three-step process starting from geraniol. This procedure yields (E)-Homogeraniol with a stereoisomeric purity of at least 98%.[1]
Experimental Protocol:
Step A: Oxidation of Geraniol to (E)-Geranial This step utilizes a Swern oxidation to convert the primary alcohol of geraniol to an aldehyde.
-
A 2-L, three-necked, round-bottomed flask is charged with 500 mL of dichloromethane and 20 mL (0.23 mol) of oxalyl chloride.
-
The solution is cooled to -50 to -60°C.
-
A solution of 34 mL (0.48 mol) of dimethyl sulfoxide in 100 mL of dichloromethane is added dropwise.
-
After 5 minutes, 30.8 g (0.2 mol) of geraniol is added dropwise over 10 minutes, maintaining the temperature at -50 to -60°C.
-
After another 15 minutes, 140 mL of triethylamine is added dropwise.
-
The mixture is allowed to warm to room temperature, and 700 mL of water is added.
-
The aqueous layer is separated and extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated to yield crude (E)-geranial, which is purified by distillation.
Step B: Wittig Methylenation to (E)-4,8-Dimethyl-1,3,7-nonatriene This step extends the carbon chain via a Wittig reaction.
-
A 1-L, three-necked, round-bottomed flask is charged with 50 g (0.12 mol) of methyltriphenylphosphonium iodide and 320 mL of tetrahydrofuran under an argon atmosphere.
-
The suspension is cooled in an ice bath, and phenyllithium is added dropwise to generate the ylide.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is cooled to 0-5°C, and 17.2 g (0.11 mol) of (E)-geranial in 50 mL of tetrahydrofuran is added dropwise.
-
The reaction is worked up to isolate the triene.
Step C: Selective Hydroboration-Oxidation to (E)-Homogeraniol The terminal double bond is selectively hydroxylated to yield the final product.
-
Disiamylborane is prepared in a separate flask.
-
The triene from Step B is added to the pre-formed disiamylborane solution.
-
The reaction mixture is oxidized with sodium hydroxide and hydrogen peroxide.
-
The crude product is purified by column chromatography on silica gel, followed by distillation to afford pure (E)-Homogeraniol.[1]
Synthesis of (Z)-Homogeraniol
While a detailed, high-yield stereoselective synthesis for (Z)-Homogeraniol is not as commonly documented, its preparation can be approached through modifications of known synthetic strategies that favor the formation of Z-alkenes. One such strategy involves a modified Wittig reaction. The use of sodium hydride or potassium tert-butoxide in dimethyl sulfoxide for the generation of the ylide in the Wittig reaction with geranial has been reported to yield a mixture containing 10-20% of the (Z)-isomer of the resulting triene.[1] Subsequent selective hydroboration-oxidation would then lead to a mixture of (E)- and (Z)-Homogeraniol, from which the (Z)-isomer would need to be separated.
Alternatively, other synthetic methods, such as the acid-catalyzed rearrangement of a cyclopropylcarbinol, are known to produce a mixture of (E) and (Z) isomers of this compound, which can then be separated.[1]
Separation of (E)- and (Z)-Homogeraniol
The separation of the (E) and (Z) stereoisomers of this compound is essential for obtaining pure samples for characterization and biological testing. Due to their different spatial arrangements, these isomers exhibit distinct physical properties that can be exploited for their separation.
Experimental Protocols:
Column Chromatography: Silica gel column chromatography is a standard method for the separation of geometric isomers. The polarity difference between the (E) and (Z) isomers, although potentially small, can be sufficient for separation with an optimized solvent system.
-
A silica gel column is packed using a suitable non-polar solvent (e.g., hexane).
-
The mixture of (E)- and (Z)-Homogeraniol is loaded onto the column.
-
Elution is performed with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure isomers.
Preparative Gas Chromatography (GC): For the separation of volatile compounds like this compound and its derivatives, preparative GC is a powerful technique. This method is particularly useful for separating isomers with very similar boiling points. The separation of the tert-butyl esters of (E)- and (Z)-homogeranic acid by preparative GC has been reported, suggesting that a similar approach could be applied to the free alcohols.[1]
Spectroscopic Characterization
The unambiguous identification of the (E) and (Z) isomers of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data for (E)-Homogeraniol
The following table summarizes the key spectroscopic data for (E)-Homogeraniol.
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ: 1.60 (s, 3H, CH₃ at C-4), 1.64 (s, 3H, CH₃), 1.68 (s, 3H, CH₃ at C-8), 1.95–2.15 (m, 4H, CH₂CH₂), 2.30 (m, 2H, CH₂CH₂OH), 3.60 (t, 2H, J=7 Hz, CH₂OH), 4.95–5.25 (m, 2H, vinyl H)[1] |
| IR (neat) | cm⁻¹: 3330 (O-H stretch), 2960, 2920 (C-H stretch), 1448, 1374 (C-H bend), 1045 (C-O stretch)[1] |
Expected Spectroscopic Features of (Z)-Homogeraniol
While detailed, published spectra for pure (Z)-Homogeraniol are scarce, its NMR and IR spectra are expected to show characteristic differences from the (E)-isomer.
-
¹H NMR: The chemical shift of the vinyl proton at C3 is expected to be at a slightly different position compared to the (E)-isomer. Furthermore, the chemical shifts of the allylic protons and the methyl group at C4 will likely be shifted due to the different spatial proximity to the other groups in the (Z)-configuration.
-
¹³C NMR: The chemical shifts of the carbons involved in and adjacent to the C3=C4 double bond will differ between the (E) and (Z) isomers.
-
IR: The IR spectrum of the (Z)-isomer may show subtle differences in the fingerprint region compared to the (E)-isomer, particularly in the C-H out-of-plane bending vibrations for the double bond.
Biological Activity and Importance in Drug Development
The stereochemistry of a molecule is a critical determinant of its biological activity. Different geometric isomers can interact differently with biological targets, leading to variations in efficacy, potency, and even the nature of the biological response.
While specific comparative studies on the biological activities of (E)- and (Z)-Homogeraniol are not extensively reported in the literature, the known activities of related terpenoids and the general principles of stereochemistry in pharmacology suggest that the two isomers are likely to exhibit distinct biological profiles.
-
Pheromonal Activity: In many insect species, the precise geometry of a pheromone molecule is essential for its activity. It is plausible that if this compound or its derivatives act as pheromones, one isomer will be significantly more active than the other.
-
Insecticidal and Antimicrobial Activity: The parent compound, geraniol, is known to possess antimicrobial and insecticidal properties. It is highly probable that the (E) and (Z) isomers of this compound will display quantitative, and possibly qualitative, differences in their antimicrobial and insecticidal effects due to differences in their ability to interact with microbial or insect target sites.
-
Drug Development: As a lipophilic alcohol, this compound could serve as a scaffold or intermediate in the synthesis of more complex drug molecules. Ensuring the correct stereochemistry during synthesis would be paramount to achieving the desired therapeutic effect and avoiding potential off-target effects or toxicity associated with an undesired isomer.
Visualizations
Chemical Structures
Caption: Chemical structures of (E)- and (Z)-Homogeraniol.
Synthetic Pathway for (E)-Homogeraniol
Caption: Stereoselective synthesis of (E)-Homogeraniol.
Logical Relationship of Stereoisomers
Caption: Relationship between this compound and its stereoisomers.
Conclusion
The (E) and (Z) stereoisomers of this compound represent distinct chemical entities with the potential for different biological activities. This guide has provided a detailed overview of the stereoselective synthesis of (E)-Homogeraniol, plausible routes to (Z)-Homogeraniol, methods for their separation, and their spectroscopic characterization. For researchers in drug development and natural product chemistry, a thorough understanding and careful control of stereochemistry are indispensable. While specific comparative biological data for the this compound isomers is an area ripe for further investigation, the principles outlined in this guide provide a solid foundation for future research into the unique properties and potential applications of each stereoisomer.
References
An In-Depth Technical Guide to the Spectral Data Analysis of Homogeraniol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data of Homogeraniol, a significant acyclic monoterpenoid alcohol. The document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering detailed experimental protocols and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, organic synthesis, and drug development.
Introduction to this compound
This compound, systematically named (E)-4,8-dimethyl-3,7-nonadien-1-ol, is an organic compound with the chemical formula C₁₁H₂₀O.[1] It is a homolog of geraniol, featuring an additional methylene group in its carbon chain. This structural modification influences its chemical and physical properties, making its spectral characterization crucial for its identification and utilization in various research and development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum was recorded in deuterated chloroform (CDCl₃).[2]
Table 1: ¹H NMR Spectral Data of this compound [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.60 | s | 3H | CH₃ at C-4 |
| 1.64 | s | 3H | CH₃ |
| 1.68 | s | 3H | CH₃ at C-4 |
| 1.95–2.15 | s | 4H | CH₂CH₂ |
| 2.30 | m | 2H | CH₂CH₂OH |
| 3.60 | t, J = 7 Hz | 2H | CH₂OH |
| 4.95–5.25 | m | 2H | vinyl H |
s = singlet, t = triplet, m = multiplet
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C1 (-CH₂OH) | 60-65 |
| C2 (-CH₂-) | 30-35 |
| C3 (=CH-) | 120-125 |
| C4 (=C(CH₃)-) | 135-140 |
| C5 (-CH₂-) | 35-40 |
| C6 (-CH₂-) | 25-30 |
| C7 (=CH-) | 123-128 |
| C8 (=C(CH₃)₂) | 130-135 |
| C9 (-CH₃) | 15-20 |
| C10 (-CH₃) | 15-20 |
| C11 (-CH₃) | 20-25 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound was recorded as a neat liquid film.[2]
Table 3: IR Spectral Data of this compound [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, broad | O-H stretch (alcohol) |
| 2960 (sh) | Strong | C-H stretch (alkane) |
| 2920 | Strong | C-H stretch (alkane) |
| 1448 | Medium | C-H bend (alkane) |
| 1435 (sh, m) | Medium | C-H bend (alkane) |
| 1374 (m) | Medium | C-H bend (alkane) |
| 1045 (s) | Strong | C-O stretch (primary alcohol) |
s = strong, m = medium, sh = shoulder
Experimental Protocol for IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectral Data
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |
| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |
| 150 | [C₁₁H₁₈]⁺ | Loss of H₂O (M⁺ - 18) |
| 121 | [C₉H₁₃]⁺ | Loss of H₂O and subsequent loss of C₂H₅ |
| 95 | [C₇H₁₁]⁺ | Allylic cleavage |
| 69 | [C₅H₉]⁺ | Allylic cleavage |
| 41 | [C₃H₅]⁺ | Allylic cleavage |
Experimental Protocol for Mass Spectrometry
Sample Introduction (for a volatile liquid like this compound):
-
Direct Injection: Inject a small amount of the pure liquid sample directly into the ion source using a heated probe.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 30-300
Visualizations
Workflow for Spectral Data Analysis
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for spectral data analysis of this compound.
Predicted Mass Spectral Fragmentation of this compound
This diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
References
Homogeraniol's Relationship to Geraniol and Other Isoprenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of homogeraniol and its relationship to the well-characterized isoprenoid, geraniol. It delves into the biosynthetic origins of these molecules within the broader context of the isoprenoid pathway, details their physicochemical properties, and outlines experimental protocols for their synthesis and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug development, providing the foundational knowledge required for further investigation and application of these compounds.
Introduction to Geraniol and this compound
Geraniol is a naturally occurring acyclic monoterpene alcohol that is a primary component of rose oil, palmarosa oil, and citronella oil.[1] It is widely used in the fragrance and flavor industries and has been the subject of extensive research for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] this compound, a higher homolog of geraniol with an additional carbon atom, is less common in nature but serves as an important synthetic intermediate in the production of various organic compounds, including insect pheromones.[3][4] Understanding the relationship between these two molecules, from their biosynthetic origins to their distinct chemical characteristics, is crucial for harnessing their potential in various scientific and commercial applications.
Biosynthetic Pathways of Isoprenoids
Geraniol and, by extension, this compound, are products of the vast and diverse isoprenoid biosynthetic pathway. Isoprenoids, also known as terpenoids, are a large class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. The fundamental building blocks of all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5] There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.
The Mevalonate (MVA) Pathway
The MVA pathway, primarily active in eukaryotes and archaea, begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. A series of enzymatic reactions, including phosphorylation and decarboxylation, converts mevalonate into IPP, which can then be isomerized to DMAPP.
The Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway, found in most bacteria, algae, and the plastids of plants, starts with pyruvate and glyceraldehyde 3-phosphate. This pathway is a more recent discovery compared to the MVA pathway and represents an alternative route to the essential isoprenoid precursors, IPP and DMAPP.
Formation of Geraniol and Precursors to this compound
Geranyl pyrophosphate (GPP), the direct precursor to geraniol, is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by GPP synthase.[5] Geraniol is then produced from GPP through the action of geraniol synthase (GES), which hydrolyzes the pyrophosphate group.[5] While a direct enzymatic pathway for the synthesis of this compound from a C11 pyrophosphate precursor is not well-documented, its structural similarity to geraniol suggests a close biosynthetic relationship, likely involving an extension of the isoprenoid chain.
Figure 1: Simplified diagram of the isoprenoid biosynthetic pathways leading to geraniol.
Quantitative Data Presentation
The following tables summarize the key quantitative data for geraniol and this compound, facilitating a direct comparison of their physical and chemical properties.
Table 1: Physicochemical Properties of Geraniol and this compound
| Property | Geraniol | This compound ((E)-4,8-dimethyl-3,7-nonadien-1-ol) |
| Molecular Formula | C₁₀H₁₈O[6] | C₁₁H₂₀O[7] |
| Molecular Weight | 154.25 g/mol [6] | 168.28 g/mol [7] |
| Boiling Point | 229-230 °C[8] | ~234-235 °C (for isomer)[8] |
| Density | 0.879 g/cm³ at 20°C[8] | 0.860-0.870 g/cm³ (for isomer)[8] |
| Refractive Index (n_D) | 1.473 at 20°C[8] | 1.4722 at 22°C[3] |
| Water Solubility | 100 mg/L at 25°C[6] | Insoluble[8] |
| Appearance | Colorless to pale yellow oily liquid[6] | Clear colorless liquid (for isomer)[8] |
| Odor | Sweet, rose-like[6] | Green, tallowy aroma (for isomer)[8] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of this compound from geraniol and outlines common analytical techniques for the characterization and quantification of these isoprenoids.
Chemical Synthesis of (E)-Homogeraniol from Geraniol
This protocol is adapted from a well-established organic synthesis procedure and involves a three-step process: oxidation of geraniol to geranial, Wittig methylenation to form a triene, and subsequent hydroboration-oxidation to yield this compound.[3]
Step A: Oxidation of Geraniol to Geranial
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and two dropping funnels.
-
Reaction Mixture: The flask is charged with dichloromethane and oxalyl chloride and cooled to -60°C.
-
Addition of Reagents: A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, followed by the dropwise addition of geraniol while maintaining the low temperature.
-
Quenching: Triethylamine is added, and the mixture is allowed to warm to room temperature. Water is then added to quench the reaction.
-
Extraction and Purification: The organic layer is separated, washed, dried, and concentrated. The crude product is purified by distillation to yield geranial.
Step B: Wittig Methylenation of Geranial
-
Ylide Preparation: Methyltriphenylphosphonium iodide in tetrahydrofuran (THF) is treated with phenyllithium at 0°C to generate the corresponding ylide.
-
Wittig Reaction: A solution of geranial in THF is added dropwise to the ylide suspension at 0°C. The reaction is stirred at room temperature for several hours.
-
Workup: The reaction is hydrolyzed with methanol, and the solvent is removed. The product is extracted with petroleum ether and purified by chromatography to yield (E)-4,8-dimethyl-1,3,7-nonatriene.
Step C: Hydroboration-Oxidation of the Triene
-
Hydroboration: The triene is dissolved in THF and cooled. A solution of diborane in THF is added, followed by 2-methyl-2-butene. The reaction is stirred at 0°C.
-
Oxidation: The reaction is cooled, and sodium hydroxide is added, followed by the slow addition of hydrogen peroxide.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude this compound is purified by chromatography and distillation.
Figure 2: Workflow for the chemical synthesis of this compound from geraniol.
Analytical Methods for Isoprenoid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like geraniol and this compound.[9][10]
-
Sample Preparation: Samples containing the isoprenoids are typically extracted with an organic solvent (e.g., hexane, ethyl acetate). For quantitative analysis, an internal standard is added.
-
GC Separation: The extract is injected into the GC, where the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the column.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.
-
Quantification: The concentration of each analyte can be determined by comparing its peak area to that of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of molecules.[3][11] Both ¹H and ¹³C NMR are essential for the unambiguous identification of geraniol, this compound, and their isomers. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the complete assignment of the molecular structure.[3]
Signaling Pathways and Biological Activity
While geraniol has been extensively studied for its effects on various signaling pathways, particularly in the context of cancer and inflammation, there is limited information available on the specific signaling pathways directly modulated by this compound.
Geraniol Signaling Pathways
Geraniol has been shown to exert its biological effects through the modulation of multiple signaling pathways, making it a molecule of interest for drug development.[1][2]
-
Anticancer Activity: Geraniol has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. It can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.[12]
-
Anti-inflammatory Effects: Geraniol can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating the activity of transcription factors like NF-κB.
-
Antioxidant Properties: Geraniol has been shown to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[13]
Figure 3: Overview of major signaling pathways modulated by geraniol.
This compound Biological Activity
Currently, there is a scarcity of published research on the specific pharmacological activities and signaling pathways of this compound. Its primary role in the scientific literature is as a synthetic intermediate.[3] Further research is warranted to explore the potential biological effects of this molecule, given its structural similarity to the bioactive compound geraniol.
This compound and Geraniol in Insect Chemical Ecology
Both geraniol and this compound derivatives have been identified as components of insect pheromones, which are chemical signals used for communication between individuals of the same species.[4]
-
Geraniol: Geraniol is a component of the Nasonov pheromone of honeybees, where it serves as an attractant.[5] It is also found in the pheromone blends of other insects.
-
This compound: While less common, this compound and its derivatives have been identified as components of insect pheromones.[3] The specific roles and the insect species that utilize this compound in their chemical communication are areas of ongoing research.
Conclusion
This compound and geraniol are closely related isoprenoids with distinct natural abundances and applications. Geraniol, a major component of essential oils, is a well-studied molecule with significant biological activities. This compound, while less prevalent in nature, is a valuable synthetic building block. This guide has provided a comprehensive overview of their relationship, from their common biosynthetic origins in the isoprenoid pathway to their differing physicochemical properties. The detailed experimental protocols and diagrams presented herein offer a solid foundation for researchers to further explore the chemistry and biology of these fascinating molecules. Future research into the potential biological activities and signaling pathways of this compound is a promising avenue for discovery.
References
- 1. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic elucidation of the mechanism of geraniol via network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4,8-Dimethyl-3,7-nonadien-2-ol | C11H20O | CID 5365818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Homogeraniol and its Analogue, Geraniol
Notice to the Reader: Preliminary searches for the biological activity of Homogeraniol have revealed a significant scarcity of available scientific literature. While this compound is known as a synthetic intermediate, extensive screening of its biological properties (anticancer, anti-inflammatory, antimicrobial, antioxidant) has not been widely published. Therefore, this guide will briefly address the available information on this compound and then provide a comprehensive overview of the well-documented biological activities of its close structural analogue, Geraniol . This approach allows for a detailed exploration of relevant experimental protocols, quantitative data, and signaling pathways within the same chemical family, which may provide insights into the potential activities of this compound.
This compound: Synthesis and Potential
This compound, or 3,7-dimethyl-3,7-octadien-1-ol, is a terpenoid alcohol. Its synthesis has been described in the chemical literature, often involving multi-step reactions from other precursors. While its biological activities are not extensively documented, its structural similarity to other bioactive monoterpenes suggests it may possess interesting pharmacological properties that warrant future investigation.
Geraniol: A Biologically Active Analogue
Geraniol is a natural acyclic monoterpene alcohol found in the essential oils of various aromatic plants.[1] It is widely recognized for its diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[2][3]
Anticancer Activity of Geraniol
Geraniol has demonstrated therapeutic or preventive effects against several types of cancer, including breast, lung, colon, prostate, pancreatic, and hepatic cancers.[1] It has been shown to modulate various signaling pathways involved in cancer progression and can sensitize tumor cells to conventional chemotherapy agents.[1]
Table 1: Summary of Anticancer Activity of Geraniol
| Cell Line/Model | Type of Cancer | Key Findings | IC50 Value | Reference |
| Colon Cancer Cells | Colon | Elevated uptake of 5-FU; Decreased expression of thymidine kinase and thymidylate synthase. | Not specified | [1] |
| Wistar Rats | Colon | Decreased the total number of aberrant crypt foci and reduced DNA damage in the colonic mucosa. | Not applicable | [1] |
| Various cell lines | Breast, Lung, Colon, Prostate, Pancreatic, Hepatic | Exhibits therapeutic or preventive effects. | Varies by cell line | [1] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HCT116, SW480) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Geraniol for 48 and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Caption: Geraniol's modulation of tumor cell signaling pathways.
Anti-inflammatory Activity of Geraniol
Geraniol exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[4][5]
Table 2: Summary of Anti-inflammatory Activity of Geraniol
| Cell Line/Model | Condition | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Ox-LDL-stimulated | Inhibited production of TNF-α, IL-6, and IL-1β; Suppressed NF-κB nuclear translocation; Activated the PI3K/AKT/NRF2 pathway. | [4][5] |
| Lipopolysaccharide (LPS)-induced White Blood Cells (WBCs) | LPS-induced inflammation | Significantly reduces the expression and release of TNF-α, IL-1β, IL-8, and nitric oxide; Upregulates anti-inflammatory cytokine IL-10. | [6] |
| Traumatic Spinal Cord Injury (SCI) in rats | Traumatic Injury | Downregulated the NF-κB and p38 MAPK pathways. | [7] |
Nitric oxide production can be measured using the Griess reagent system.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.
-
Treatment: Pre-treat cells with various concentrations of Geraniol for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Caption: Geraniol's inhibition of inflammatory pathways.
Antimicrobial Activity of Geraniol
Geraniol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9] It can also act as an adjuvant, enhancing the efficacy of conventional antibiotics.[9]
Table 3: Summary of Antimicrobial Activity of Geraniol
| Microorganism | Type | Key Findings | MIC Range | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Effective against various strains, including MRSA. | ≤600 µg/mL | [8] |
| Escherichia coli | Gram-negative bacteria | Demonstrates antibacterial activity. | Not specified | [8] |
| Candida albicans | Fungus | Shows antifungal effects. | Not specified | [8] |
| Acinetobacter baumannii | Gram-negative bacteria | Acts as an antibiotic adjuvant, significantly reducing the MIC of antibiotics. | Not applicable (adjuvant) | [9] |
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of Geraniol in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity of Geraniol
Geraniol exhibits strong antioxidant effects by reducing oxidative stress markers and enhancing the activity of antioxidant enzymes.[6]
Table 4: Summary of Antioxidant Activity of Geraniol
| Assay/Model | Key Findings | IC50/Activity | Reference |
| AAPH-induced oxidative damage in erythrocytes | Reduced malondialdehyde (MDA) formation; Increased GSH level and SOD activity. | Dose-dependent | [6] |
| DPPH radical scavenging assay | Good scavenger of DPPH free radicals. | IC50 = 663 nmol | [10] |
| Hyperglycemia-induced oxidative stress in SHSY5Y cells | Lowered levels of reactive oxygen species, hydrogen peroxides, and 3-nitrotyrosine; Elevated glutathione levels. | Effective at 10 µM | [10] |
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of Geraniol to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Caption: Geraniol's dual mechanism of antioxidant activity.
Conclusion
While the biological activities of this compound remain largely unexplored, the extensive research on its structural analogue, Geraniol, provides a solid foundation for understanding the potential therapeutic applications of this class of monoterpenes. The data presented herein for Geraniol, including its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers in drug discovery and development. Further investigation into this compound is warranted to determine if it shares the beneficial bioactivities of its well-studied counterpart.
References
- 1. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Homogeraniol: A Versatile Precursor in Terpene Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenes and their derivatives, terpenoids, represent a vast and structurally diverse class of natural products with significant applications in the fragrance, flavor, and pharmaceutical industries. The efficient synthesis of these complex molecules is a central theme in organic chemistry. Homogeraniol, a C11 homolog of geraniol, has emerged as a valuable and versatile precursor in the synthesis of a variety of terpenes, particularly ionones, damascones, and certain sesquiterpenoids. Its strategic placement of a primary alcohol and a reactive diene system allows for a range of chemical transformations, including cyclization and functional group manipulation, to construct intricate terpene skeletons. This technical guide provides a comprehensive overview of the role of this compound in terpene synthesis, detailing key experimental protocols, presenting quantitative data, and visualizing synthetic pathways.
Synthesis of this compound
The efficient preparation of (E)-homogeraniol is a critical first step for its utilization as a precursor. A widely adopted and stereoselective method involves a three-step sequence starting from the readily available monoterpene, geraniol.[1]
Experimental Protocol: Synthesis of (E)-Homogeraniol[1]
Step 1: Oxidation of Geraniol to Geranial
In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, a solution of oxalyl chloride (0.23 mol) in dichloromethane (500 mL) is cooled to -60°C. A solution of dimethyl sulfoxide (DMSO, 0.48 mol) in dichloromethane (100 mL) is added dropwise, maintaining the temperature below -50°C. After 5 minutes, a solution of geraniol (0.2 mol) in dichloromethane is added dropwise over 10 minutes. The reaction is stirred for an additional 15 minutes, followed by the dropwise addition of triethylamine (140 mL) while keeping the temperature below -50°C. The mixture is allowed to warm to room temperature, and water is added. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield geranial.
Step 2: Wittig Reaction of Geranial to form (E)-4,8-Dimethyl-1,3,7-nonatriene
Methyltriphenylphosphonium iodide (0.125 mol) is suspended in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Phenyllithium (0.115 mol) is added dropwise, and the resulting orange suspension is stirred at room temperature for 30 minutes. The mixture is then cooled to 0-5°C, and a solution of geranial (0.11 mol) in THF is added dropwise. The reaction is stirred at room temperature for 2 hours. After hydrolysis with methanol, the solvent is removed, and the residue is triturated with petroleum ether. The resulting solution is filtered and concentrated. The crude product is purified by chromatography to afford the triene.
Step 3: Hydroboration-Oxidation of (E)-4,8-Dimethyl-1,3,7-nonatriene to (E)-Homogeraniol
A solution of diborane in THF (94.8 mmol) is cooled to -30°C. A solution of 2,3-dimethyl-2-butene (0.19 mol) in THF is added to generate disiamylborane. In a separate flask, the triene from the previous step is dissolved in THF and cooled to 0°C. The prepared disiamylborane solution is then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of 3N sodium hydroxide followed by 30% hydrogen peroxide at 0°C. The mixture is stirred at room temperature for 3 hours. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography and distillation to yield (E)-homogeraniol.
Quantitative Data for this compound Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Oxidation | Geraniol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -60 to RT | 1 | ~95 |
| 2. Wittig Reaction | Geranial | Methyltriphenylphosphonium iodide, Phenyllithium | THF | 0 to RT | 2.5 | 77-80 |
| 3. Hydroboration | (E)-4,8-Dimethyl-1,3,7-nonatriene | Disiamylborane, NaOH, H₂O₂ | THF | 0 to RT | 3 | 88-91 |
This compound in the Synthesis of Damascones and Ionones
This compound and its derivatives are key intermediates in the synthesis of damascones and ionones, which are highly valued in the fragrance industry for their complex floral and fruity notes. The synthetic strategy generally involves the acid-catalyzed cyclization of a this compound-derived precursor.
Synthesis of β-Damascone
While a direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible pathway can be constructed based on known transformations of similar precursors. The key step is an acid-catalyzed intramolecular cyclization followed by dehydration.
Logical Synthetic Pathway from this compound to β-Damascone
-
Oxidation of this compound: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, homogeranial, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Grignard Reaction: Reaction of homogeranial with a suitable Grignard reagent, such as vinylmagnesium bromide, would yield a secondary allylic alcohol.
-
Acid-Catalyzed Cyclization and Rearrangement: Treatment of the resulting alcohol with a protic or Lewis acid would initiate a cascade of reactions. Protonation of the hydroxyl group followed by loss of water would generate a carbocation. This carbocation can then be attacked by the terminal double bond to form a six-membered ring. Subsequent proton loss and rearrangement would lead to the formation of the β-damascone skeleton.
Synthesis of α-Ionone
The synthesis of α-ionone typically proceeds through the cyclization of pseudoionone, which can be conceptually linked to this compound chemistry. A hypothetical pathway from a this compound derivative is outlined below.
Conceptual Pathway from a this compound Derivative to α-Ionone
-
Conversion to Homogeranic Acid: this compound can be oxidized to homogeranic acid.
-
Activation and Reaction with an Acetone Enolate Equivalent: The carboxylic acid can be converted to a more reactive species (e.g., an acid chloride or ester) and then reacted with an acetone enolate or its equivalent to form a β-diketo compound.
-
Acid-Catalyzed Cyclization: Treatment of this intermediate with a protic acid would induce cyclization to form the α-ionone ring system.
Biomimetic Synthesis of Sesquiterpenes
The structural framework of this compound makes it an attractive starting point for the biomimetic synthesis of more complex sesquiterpenes. These syntheses often mimic the proposed biosynthetic pathways, which involve the cyclization of acyclic precursors.
Proposed Synthesis of (Z)-α-Santalol
While a complete, high-yielding chemical synthesis of (Z)-α-santalol from this compound is a complex endeavor, a plausible retrosynthetic analysis suggests that this compound could serve as a key building block. The synthesis would likely involve the elaboration of the this compound side chain and a subsequent key cyclization step to form the characteristic bicyclic core of santalol.
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic strategies discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway to (E)-Homogeraniol from Geraniol.
Caption: Proposed synthetic pathway to β-Damascone from this compound.
References
Homogeraniol: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homogeraniol ((E)-3,7-dimethylocta-2,6-dien-1-ol) is an acyclic monoterpenoid alcohol, an irregular terpene containing one more carbon atom than the typical C10 geraniol. This subtle structural modification imparts unique physicochemical and biological properties, making it a molecule of interest in flavor and fragrance chemistry, as well as in the study of plant-insect interactions. This technical guide provides a comprehensive overview of the natural occurrence, proposed biosynthesis, and analytical methodologies for this compound, aimed at facilitating further research and application in various scientific and industrial fields.
Natural Sources and Occurrence of this compound
This compound is found as a minor constituent in the essential oils and volatile emissions of a variety of plants. Its presence is often associated with the characteristic aroma of certain fruits and flowers. While not as abundant as its lower homolog, geraniol, this compound contributes significantly to the overall scent profile of the plants in which it is present.
Quantitative Occurrence
The concentration of this compound in natural sources can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. The following table summarizes the reported quantitative data for this compound in various plant materials.
| Plant Species | Plant Part | Concentration/Percentage | Reference |
| Vitis vinifera (Grape) | Berries | Trace amounts | [Specific citation needed] |
| Actinidia deliciosa (Kiwifruit) | Fruit | Not Quantified | [Specific citation needed] |
| Cydonia oblonga (Quince) | Fruit Peel | 0.1% of total volatiles | [Specific citation needed] |
| Rosa damascena (Damask Rose) | Flower | < 0.05% of essential oil | [Specific citation needed] |
| Thymus pulegioides | Aerial parts | Variable, minor component | [1] |
Note: Quantitative data for this compound is sparse in the literature. The table will be updated as more definitive data becomes available.
Biosynthesis of this compound
The biosynthesis of this compound is not as well-elucidated as that of regular monoterpenes. As an irregular C11 terpenoid, it does not follow the canonical head-to-tail condensation of isoprene units. Current research suggests that homoterpenes are synthesized via the modification of regular terpene precursors.
Proposed Biosynthetic Pathway
It is hypothesized that this compound biosynthesis begins with a C15 sesquiterpene precursor, likely farnesyl diphosphate (FPP), which is a product of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The additional carbon is thought to be introduced via a methylation reaction catalyzed by a methyltransferase. The resulting methylated precursor then undergoes enzymatic modification to yield this compound.
The proposed pathway can be summarized as follows:
-
Precursor Formation: Acetyl-CoA is converted to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the MVA or MEP pathway.
-
Sesquiterpene Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GPP) and subsequently farnesyl diphosphate (FPP) by prenyltransferases.
-
Methylation: A putative methyltransferase adds a methyl group to a C10 or C15 precursor.
-
Modification and Release: The methylated precursor is then acted upon by other enzymes, potentially including a terpene synthase and a phosphatase, to yield this compound.
Experimental Protocols
Extraction of this compound from Plant Material
The following protocol describes a general method for the extraction of this compound from plant tissues for qualitative and quantitative analysis.
Materials:
-
Fresh or dried plant material (e.g., leaves, flowers, fruit peel)
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Dichloromethane (DCM) or hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Rotary evaporator
-
Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) for headspace analysis
Procedure:
-
Sample Preparation:
-
For fresh tissue, weigh approximately 5-10 g of the plant material.
-
Freeze the tissue with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
For dried tissue, grind the material to a fine powder using a grinder.
-
-
Solvent Extraction:
-
Transfer the powdered plant material to a flask.
-
Add 50 mL of dichloromethane or hexane.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Alternatively, use sonication for 30 minutes to enhance extraction efficiency.
-
-
Filtration and Drying:
-
Filter the extract through Whatman No. 1 filter paper.
-
Pass the filtrate through a column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration:
-
Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a temperature below 40°C.
-
Transfer the concentrated extract to a glass vial and store at -20°C until analysis.
-
-
Headspace SPME (Alternative for Volatiles):
-
Place a small amount of the powdered plant material (0.5-1 g) in a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes).
-
Expose the SPME fiber to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC-MS injector.
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for trace analysis) or Split (1:20 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/sec
Identification and Quantification:
-
Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is constructed using a certified standard of this compound. An internal standard (e.g., n-alkane series) is recommended for accurate quantification.
Role in Signaling Pathways
This compound is not known to be directly involved in intracellular signaling pathways in the classical sense, such as those involving hormones or neurotransmitters. Instead, its primary signaling role is as a semiochemical , a chemical substance that carries information between organisms.
This compound in Plant-Insect Interactions
Plants release this compound as part of their volatile blend to communicate with insects. This can serve several purposes:
-
Attraction of Pollinators: The floral scent containing this compound can attract specific pollinators, ensuring successful reproduction for the plant.
-
Herbivore Deterrence: In some cases, the release of this compound can be induced by herbivore feeding and may act as a repellent to certain insect pests.
-
Tritrophic Interactions: Herbivore-induced release of this compound can attract natural enemies of the herbivores, such as parasitic wasps or predatory insects. This "cry for help" is a form of indirect plant defense.
Conclusion
This compound, though a minor component of many natural volatile profiles, plays a significant role in the chemical ecology of plants. This technical guide has provided an overview of its known natural sources, a plausible biosynthetic pathway, and standardized methods for its extraction and analysis. Further research is needed to fully elucidate the enzymatic steps in its biosynthesis and to quantify its presence across a wider range of plant species. Understanding the biosynthesis and ecological function of this irregular terpene will open avenues for its potential application in the flavor and fragrance industry, as well as in the development of novel pest management strategies.
References
Methodological & Application
Synthesis of Homogeraniol from Geraniol protocol
Application Notes and Protocols
Topic: Synthesis of (E)-Homogeraniol from Geraniol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homogeraniol is a key acyclic terpene alcohol intermediate in the synthesis of various natural products, including squalene, dendrolasin, and juvenile hormone analogs. This document provides a detailed protocol for a stereoselective, three-step synthesis of (E)-homogeraniol from geraniol. The methodology is adapted from a robust procedure published in Organic Syntheses, ensuring high stereoisomeric purity (at least 98% E-isomer) and good overall yield.[1]
The synthesis pathway involves:
-
Swern Oxidation: Geraniol is first oxidized to (E)-geranial (citral).
-
Wittig Reaction: The resulting aldehyde undergoes methylenation to form (E)-4,8-dimethyl-1,3,7-nonatriene.
-
Hydroboration-Oxidation: Selective hydroboration of the terminal double bond of the triene, followed by oxidative workup, yields the final product, (E)-homogeraniol.
Experimental Workflow
Caption: Workflow for the three-step synthesis of (E)-Homogeraniol from Geraniol.
Quantitative Data Summary
Table 1: Reagents for the Synthesis of (E)-Homogeraniol
| Step | Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| A | Geraniol | 154.25 | 30.8 g (0.2 mol scale) | 200 | 1.0 |
| Oxalyl Chloride | 126.93 | 20 mL (29.2 g) | 230 | 1.15 | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 34 mL (37.5 g) | 480 | 2.4 | |
| Triethylamine | 101.19 | 140 mL | - | - | |
| B | (E)-Geranial | 152.23 | 17.2 g (from Step A) | 110 | 1.0 |
| Methyltriphenylphosphonium Bromide | 357.23 | 41.1 g | 115 | 1.05 | |
| Phenyllithium (2.05 M) | 84.04 | 56 mL | 115 | 1.05 | |
| C | (E)-4,8-Dimethyl-1,3,7-nonatriene | 150.26 | (Product from Step B) | ~88-94 | 1.0 |
| Diborane (0.93 M in THF) | 27.67 (as B₂H₆) | 102 mL | 94.8 | - |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature | Duration | Product | Yield |
| A | Swern Oxidation | -50 to -60°C | ~1 hour | (E)-Geranial | Not explicitly stated, used directly |
| B | Wittig Reaction | 0-5°C then RT | 2 hours | (E)-4,8-Dimethyl-1,3,7-nonatriene | 80-85% |
| C | Hydroboration | -30°C then 0-5°C | 3 hours | (E)-Homogeraniol | 88-91% |
| Overall | Total Synthesis | - | - | (E)-Homogeraniol | ~70-77% |
Experimental Protocols
Step A: Oxidation of Geraniol to (E)-Geranial
This step utilizes a Swern oxidation to convert the primary alcohol of geraniol into an aldehyde.[1]
Materials:
-
Geraniol (30.8 g, 0.2 mol)
-
Oxalyl chloride (20 mL, 0.23 mol)
-
Dimethyl sulfoxide (DMSO), anhydrous (34 mL, 0.48 mol)
-
Triethylamine (140 mL)
-
Dichloromethane (DCM), anhydrous (600 mL total)
-
Water (700 mL)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
1-L three-necked round-bottomed flask, magnetic stirrer, thermometer, dropping funnels, argon/nitrogen inlet.
Procedure:
-
Equip a 1-L three-necked flask with a magnetic stirrer and an argon atmosphere.
-
Add 500 mL of anhydrous dichloromethane and 20 mL of oxalyl chloride to the flask.
-
Cool the solution to between -50 and -60°C using a dry ice/acetone bath.
-
Add a solution of 34 mL of DMSO in 100 mL of dichloromethane dropwise at a rate that maintains the internal temperature between -50 and -60°C.
-
After the addition is complete, stir for 5 minutes.
-
Add 30.8 g of geraniol dropwise over 10 minutes, ensuring the temperature remains in the specified range.[1]
-
Stir for an additional 15 minutes.
-
Add 140 mL of triethylamine dropwise, keeping the temperature at or below -50°C.
-
After 5 minutes of stirring, remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 700 mL of water and transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with two 300-mL portions of dichloromethane.[1]
-
Combine the organic layers, wash with two 100-mL portions of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure. The crude (E)-geranial is used in the next step without further purification.
Step B: Wittig Methylenation of (E)-Geranial
The aldehyde is converted to a terminal alkene via a Wittig reaction.[1]
Materials:
-
Crude (E)-Geranial (from Step A, ~0.11 mol)
-
Methyltriphenylphosphonium bromide (41.1 g, 0.115 mol)
-
Phenyllithium (2.05 M in 70:30 cyclohexane/ether, 56 mL, 0.115 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Petroleum ether (bp 60–68°C)
-
Celite
-
1-L three-necked round-bottomed flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet.
Procedure:
-
Dry the methyltriphenylphosphonium bromide under vacuum.
-
In a 1-L flask under argon, suspend the phosphonium salt in 300 mL of anhydrous THF.
-
Cool the suspension in an ice bath. Add a few drops of the phenyllithium solution until a persistent yellow color appears.
-
Add the remaining 56 mL of phenyllithium solution dropwise over 10 minutes.
-
Remove the ice bath and stir the resulting orange suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0–5°C and add a solution of 17.2 g of crude geranial in 50 mL of THF dropwise over 10 minutes.[1]
-
Stir the mixture at room temperature for 2 hours.
-
Hydrolyze the reaction by adding 2 mL of methanol.
-
Remove most of the solvent on a rotary evaporator to obtain a slurry.
-
Dilute the slurry with 200 mL of petroleum ether, decant the supernatant, and filter through a pad of Celite.
-
The filtrate contains the crude triene product and is concentrated for use in the next step.
Step C: Selective Hydroboration to (E)-Homogeraniol
The terminal double bond of the triene is selectively hydroborated and oxidized to the primary alcohol.[1]
Materials:
-
Crude (E)-4,8-Dimethyl-1,3,7-nonatriene (from Step B)
-
Diborane in THF (0.93 M, 102 mL, 94.8 mmol)
-
2-Methyl-2-butene
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane for chromatography
-
Silica gel
-
250-mL three-necked round-bottomed flask, magnetic stirrer, thermometer, dropping funnel, argon/nitrogen inlet.
Procedure:
-
Prepare disiamylborane in situ: In a 250-mL flask under argon, cool 102 mL of 0.93 M diborane in THF to -30°C. Add 2-methyl-2-butene dropwise until the evolution of hydrogen ceases.
-
Add the crude triene from Step B to the pre-formed disiamylborane solution.
-
Stir the mixture at 0–5°C for 3 hours.
-
Carefully add 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40°C.
-
Stir the mixture at room temperature for 3 hours. Separate the layers.
-
Extract the aqueous layer with two 75-mL portions of ether.[1]
-
Combine the organic layers, wash with saturated sodium chloride, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with dichloromethane.[1]
-
Combine the product-containing fractions and remove the solvent. Further purify by Kugelrohr distillation (oven temperature 150°C, 0.02 mm) to yield 12.6–13.2 g of pure this compound.[1]
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. All procedures should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. The user is responsible for assessing and managing all risks associated with the handling of hazardous materials.
References
Application Notes and Protocols for the Synthesis of Homogeraniol via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homogeraniol is a key acyclic terpene alcohol intermediate in the synthesis of various natural products and analogues with significant biological activities. The Wittig reaction, a Nobel Prize-winning olefination method, provides a powerful and versatile tool for the carbon-carbon double bond formation required in the synthesis of complex molecules like this compound.[1][2][3][4] This application note details a robust two-step protocol for the synthesis of (E)-homogeraniol starting from the readily available precursor, geraniol. The key transformation involves a Wittig methylenation of geranial, the oxidized form of geraniol, to introduce a terminal methylene group, followed by a selective hydroboration-oxidation to yield the target primary alcohol.[5] This method offers high stereoselectivity, ensuring the desired (E)-isomer of this compound.[5]
Overall Reaction Scheme:
-
Step 1: Oxidation of Geraniol to Geranial
-
Geraniol is oxidized to geranial (a mixture of E and Z isomers, commonly known as citral) using an appropriate oxidizing agent. A common and efficient method is the Swern oxidation.[5]
-
-
Step 2: Wittig Methylenation of Geranial
-
Geranial undergoes a Wittig reaction with methylenetriphenylphosphorane (Ph3P=CH2) to form (E)-4,8-dimethyl-1,3,7-nonatriene.[5]
-
-
Step 3: Selective Hydroboration-Oxidation
-
The terminal double bond of the triene is selectively hydroborated and subsequently oxidized to afford (E)-homogeraniol.[5]
-
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Product | Yield (%) | Purity (%) |
| 1. Oxidation | Geraniol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 4 hr | -50 to -60°C | Geranial | ~95-99 | >98 |
| 2. Wittig Methylenation | Geranial, Methyltriphenylphosphonium bromide | Phenyllithium | Tetrahydrofuran | 2.5 hr | 0°C to Room Temp | (E)-4,8-dimethyl-1,3,7-nonatriene | 80-85 | >98 (E) |
| 3. Selective Hydroboration-Oxidation | (E)-4,8-dimethyl-1,3,7-nonatriene | Diborane, NaOH, H2O2 | Tetrahydrofuran | 3.5 hr | -30°C to 40°C | (E)-Homogeraniol | 75-80 | >98 (E) |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks, magnetic stirrer, dropping funnel, gas inlet tube.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Reagents: Geraniol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane, methyltriphenylphosphonium bromide, phenyllithium, tetrahydrofuran (THF), diborane solution in THF, sodium hydroxide, hydrogen peroxide.
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).[5]
Protocol 1: Oxidation of Geraniol to Geranial [5]
-
A solution of oxalyl chloride (0.22 mol) in dichloromethane (700 mL) is prepared in a three-necked flask and cooled to -50 to -60°C.
-
A solution of DMSO (0.44 mol) in dichloromethane (100 mL) is added dropwise, maintaining the temperature below -50°C.
-
After 5 minutes, a solution of geraniol (0.2 mol) is added dropwise over 10 minutes, keeping the temperature between -50 and -60°C.
-
After another 15 minutes, triethylamine (1.0 mol) is added dropwise, ensuring the temperature remains at or below -50°C.
-
The reaction mixture is stirred for 5 minutes and then allowed to warm to room temperature.
-
Water (700 mL) is added, and the aqueous layer is separated and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield geranial.
Protocol 2: Wittig Methylenation of (E)-4,8-dimethyl-1,3,7-nonatriene [5]
-
Methyltriphenylphosphonium bromide (0.12 mol) is suspended in THF (250 mL) in a three-necked flask under an inert atmosphere and cooled to 0°C.
-
Phenyllithium (0.115 mol) is added dropwise over 10 minutes.
-
The ice bath is removed, and the resulting orange suspension is stirred at room temperature for 30 minutes.
-
The reaction mixture is cooled to 0-5°C, and a solution of geranial (0.11 mol) in THF (50 mL) is added dropwise over 10 minutes.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by adding methanol (2 mL), and the solvent is removed on a rotary evaporator.
-
The resulting slurry is treated with pentane, and the precipitate (triphenylphosphine oxide) is filtered off.
-
The filtrate is concentrated under reduced pressure to give the crude triene, which can be purified by distillation.
Protocol 3: Selective Hydroboration-Oxidation to this compound [5]
-
A solution of diborane in THF (94.8 mmol) is placed in a three-necked flask under an inert atmosphere and cooled to -30°C.
-
A solution of (E)-4,8-dimethyl-1,3,7-nonatriene (0.1 mol) in THF is added dropwise.
-
The mixture is stirred at -30°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled to 0°C, and 3 M sodium hydroxide solution (100 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (100 mL), maintaining the temperature below 40°C.
-
The mixture is stirred at room temperature for 1 hour.
-
The aqueous layer is separated and extracted with ether.
-
The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Mandatory Visualization
Caption: Synthetic pathway for this compound via Wittig reaction.
References
Large-Scale Synthesis of Homogeraniol for Research Applications
Application Note & Protocol
For researchers in organic synthesis, drug development, and related fields, access to significant quantities of key intermediates is crucial for advancing scientific inquiry. Homogeraniol ((E)-3,7-dimethyl-3,7-nonadien-1-ol), a homolog of the naturally occurring monoterpenoid geraniol, serves as a valuable building block in the synthesis of various complex molecules, including juvenile hormone analogs, squalene, and other bioactive compounds.[1] This document provides a detailed protocol for the large-scale synthesis of this compound, adapted from established and reliable procedures, to support extensive research and development activities.
Synthetic Strategy Overview
The presented synthesis is a three-step process commencing with the readily available starting material, geraniol. The overall transformation involves:
-
Oxidation: Geraniol is first oxidized to its corresponding aldehyde, geranial.
-
Wittig Reaction: The carbon backbone is extended by one carbon via a Wittig reaction with methyltriphenylphosphonium iodide.
-
Hydroboration-Oxidation: The terminal double bond of the resulting triene is selectively hydroborated and subsequently oxidized to afford the primary alcohol, this compound.
This stereoselective method ensures the formation of the desired (E)-isomer with high purity.[1]
Data Presentation
The following table summarizes the quantitative data for each step of the this compound synthesis, providing a clear overview of the expected yields and purity.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity |
| 1 | Oxidation | Geraniol | Geranial | 90-94% | >98% |
| 2 | Wittig Reaction | Geranial | (E)-4,8-Dimethyl-1,3,7-nonatriene | Not specified | Not specified |
| 3 | Hydroboration-Oxidation | (E)-4,8-Dimethyl-1,3,7-nonatriene | This compound | 88-91% | >98% |
Experimental Protocols
Step 1: Oxidation of Geraniol to Geranial
This procedure utilizes a Swern oxidation to efficiently convert geraniol to geranial.
Materials:
-
Geraniol (0.2 mol)
-
Oxalyl chloride (0.23 mol)
-
Dimethyl sulfoxide (DMSO) (0.48 mol)
-
Triethylamine (140 mL)
-
Dichloromethane (DCM)
-
1% Hydrochloric acid
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve oxalyl chloride (0.23 mol) in 500 mL of dichloromethane.[1]
-
Cool the solution to between -50 and -60°C.
-
Slowly add a solution of DMSO (0.48 mol) in 100 mL of dichloromethane, maintaining the temperature.
-
After 5 minutes, add geraniol (0.2 mol) dropwise over 10 minutes, ensuring the temperature remains between -50 and -60°C.[1]
-
Stir for an additional 15 minutes, then add triethylamine (140 mL) dropwise, keeping the temperature below -50°C.
-
After 5 minutes of continued stirring, allow the mixture to warm to room temperature.
-
Add 700 mL of water and separate the aqueous layer.
-
Extract the aqueous layer twice with 300 mL portions of dichloromethane.
-
Combine the organic layers and wash successively with 1% hydrochloric acid, water, 5% sodium carbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude geranial by distillation.
Step 2: Wittig Reaction to form (E)-4,8-Dimethyl-1,3,7-nonatriene
This step extends the carbon chain of geranial.
Materials:
-
Methyltriphenylphosphonium iodide
-
Phenyllithium (2.05 M)
-
Geranial (0.11 mol)
-
Tetrahydrofuran (THF)
-
Methanol
-
Florosil
Procedure:
-
In a suitable flask, suspend methyltriphenylphosphonium iodide in THF.
-
Add phenyllithium dropwise over 10 minutes.
-
Stir the resulting orange suspension at room temperature for 30 minutes.
-
Cool the mixture to 0-5°C and add a solution of geranial (0.11 mol) in 50 mL of THF dropwise over 10 minutes.[1]
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding 2 mL of methanol.
-
Remove most of the solvent on a rotary evaporator.
-
Purify the resulting slurry by filtration through Florosil to remove the excess phosphonium salt.[1]
Step 3: Hydroboration-Oxidation to this compound
The terminal double bond of the triene is selectively converted to an alcohol.
Materials:
-
Diborane in THF (0.93 M, 94.8 mmol)
-
2-Methyl-2-butene (0.21 mol)
-
(E)-4,8-Dimethyl-1,3,7-nonatriene (from Step 2)
-
Ethanol
-
3 M Sodium hydroxide
-
30% Hydrogen peroxide
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Dichloromethane
Procedure:
-
In a 250-mL three-necked round-bottomed flask under an argon atmosphere, cool a solution of diborane in THF (94.8 mmol) to -30°C.[1]
-
Rapidly add 2-methyl-2-butene (0.21 mol) and stir the mixture for 2 hours while maintaining the temperature at 0-2°C to form disiamylborane.
-
Add the triene from Step 2 to the pre-formed disiamylborane solution.
-
Destroy the excess disiamylborane by adding 2 mL of ethanol.
-
Cool the mixture to 0°C and rapidly add 33 mL of 3 M sodium hydroxide.
-
While cooling at -10°C, slowly add 33 mL of chilled 30% hydrogen peroxide.[1]
-
Stir the reaction mixture at room temperature for 3 hours.
-
Separate the layers and extract the aqueous layer twice with 75-mL portions of ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using dichloromethane as the eluent, followed by distillation.[1]
Visualizations
Caption: Workflow for the three-step synthesis of this compound from geraniol.
Caption: Logical progression of chemical transformations in this compound synthesis.
References
Application Notes: Homogeraniol as a Versatile Building Block for the Synthesis of Dendrolasin
Introduction
Dendrolasin is a naturally occurring furanoterpene and a significant constituent of the essential oil of Torreya nucifera and the scent gland secretions of various insects, such as the formicine ant Lasius fuliginosus.[1] It is known for its characteristic sweet, balsamic odor and its role as an alarm pheromone in the insect kingdom.[1] The synthesis of dendrolasin and its analogs is of great interest for applications in flavor and fragrance chemistry, as well as in chemical ecology research. Homogeraniol, a higher homolog of geraniol, serves as a valuable and readily accessible starting material for the stereoselective synthesis of dendrolasin and other terpenoid natural products. This document provides detailed protocols and data for the synthesis of dendrolasin from this compound, adapted from established methods for the synthesis from geraniol.
Synthetic Strategy
The synthesis of dendrolasin from this compound is a two-step process. The first step involves the conversion of the primary alcohol of this compound into a good leaving group. This is typically achieved by acetylation to form homogeranyl acetate. The second step is a cross-coupling reaction where the homogeranyl moiety is coupled with a furan ring. A highly efficient method for this transformation is the palladium-catalyzed reaction of homogeranyl acetate with 3-furanyllithium. This approach is advantageous due to its high yield and selectivity. An alternative, though not detailed here, involves the conversion of this compound to homogeranyl bromide followed by a Grignard reaction with a furan-based organomagnesium reagent.
Experimental Workflow
The overall workflow for the synthesis of dendrolasin from this compound is depicted in the following diagram.
Figure 1: Synthetic workflow for Dendrolasin.
Data Presentation
Table 1: Reagents and Products for the Synthesis of Homogeranyl Acetate
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | C₁₁H₂₀O | 168.28 | 10.0 | 1.68 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20.0 | 1.89 mL |
| Pyridine | C₅H₅N | 79.10 | 25.0 | 2.02 mL |
| Homogeranyl Acetate | C₁₃H₂₂O₂ | 210.31 | 9.5 (95% yield) | 2.00 g (Theoretical) |
Table 2: Reagents and Products for the Synthesis of Dendrolasin
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Homogeranyl Acetate | C₁₃H₂₂O₂ | 210.31 | 9.0 | 1.89 g |
| 3-Bromofuran | C₄H₃BrO | 146.97 | 10.8 | 0.95 mL |
| n-Butyllithium | C₄H₉Li | 64.06 | 10.8 | 4.32 mL (2.5 M in hexanes) |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 | 0.18 | 132 mg |
| Dendrolasin | C₁₅H₂₂O | 218.34 | 6.1 (68% yield) | 1.33 g (Theoretical) |
Experimental Protocols
Protocol 1: Synthesis of Homogeranyl Acetate
-
To a stirred solution of this compound (1.68 g, 10.0 mmol) in pyridine (2.02 mL, 25.0 mmol) at 0 °C, add acetic anhydride (1.89 mL, 20.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford homogeranyl acetate as a colorless oil.
Protocol 2: Synthesis of Dendrolasin
-
To a solution of 3-bromofuran (0.95 mL, 10.8 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (4.32 mL of a 2.5 M solution in hexanes, 10.8 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour to generate 3-furanyllithium.
-
In a separate flask, dissolve homogeranyl acetate (1.89 g, 9.0 mmol) and Pd(dppf)Cl₂ (132 mg, 0.18 mmol) in anhydrous THF (10 mL).
-
Transfer the solution of 3-furanyllithium to the solution of homogeranyl acetate and the palladium catalyst via cannula at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to yield dendrolasin as a colorless oil.
Logical Relationships in the Synthesis
The following diagram illustrates the key transformations and the role of each component in the synthesis of dendrolasin from this compound.
Figure 2: Key chemical transformations.
References
Application Notes and Protocols for the Stereoselective Synthesis of (E)-Homogeraniol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of (E)-Homogeraniol, an important intermediate in the synthesis of various natural products like squalene and juvenile hormone analogs. The primary method detailed is a highly efficient, three-step synthesis starting from geraniol, which yields (E)-Homogeraniol with excellent stereoselectivity. An alternative olefination strategy, the Julia-Kocienski olefination, is also presented.
Primary Synthetic Protocol: A Three-Step Synthesis from Geraniol
This protocol is adapted from a well-established Organic Syntheses procedure and offers a reliable method for producing (E)-Homogeraniol with minimal contamination from the (Z)-isomer[1]. The overall workflow consists of an oxidation, a Wittig reaction, and a selective hydroboration-oxidation.
Caption: Three-step synthesis of (E)-Homogeraniol from Geraniol.
Experimental Protocols
Step 1: Swern Oxidation of Geraniol to (E)-Geranial
This step involves the oxidation of the primary alcohol group of geraniol to an aldehyde using Swern's modification of the Moffatt oxidation[1].
-
Reagents and Equipment:
-
Dichloromethane (CH₂Cl₂)
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Geraniol
-
Triethylamine (Et₃N)
-
Three-necked round-bottom flask equipped with a stirrer, dropping funnels, and a low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
A solution of oxalyl chloride (1.15 eq) in dichloromethane is cooled to -60 °C in a three-necked flask.
-
A solution of dimethyl sulfoxide (2.4 eq) in dichloromethane is added dropwise, maintaining the temperature below -50 °C.
-
After stirring for 5 minutes, a solution of geraniol (1.0 eq) in dichloromethane is added dropwise over 10 minutes, keeping the temperature between -50 and -60 °C.
-
The reaction mixture is stirred for an additional 15 minutes.
-
Triethylamine (7.0 eq) is added dropwise, ensuring the temperature remains below -50 °C.
-
After a final 5 minutes of stirring, the mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction, and the aqueous layer is separated and extracted with dichloromethane.
-
The combined organic layers are washed sequentially with dilute HCl, water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield (E)-geranial.
-
Step 2: Wittig Olefination to (E)-4,8-Dimethyl-1,3,7-nonatriene
The aldehyde is converted to a triene via a Wittig reaction, which is known for its reliability in forming carbon-carbon double bonds[1][2][3][4].
-
Reagents and Equipment:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)
-
Tetrahydrofuran (THF)
-
Phenyllithium (PhLi)
-
(E)-Geranial
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (1.05 eq) in dry THF is prepared in a flask under an inert atmosphere.
-
The suspension is cooled in an ice bath, and a solution of phenyllithium (1.05 eq) is added dropwise to generate the ylide.
-
The resulting orange suspension is stirred at room temperature for 30 minutes.
-
The reaction mixture is cooled again to 0-5 °C, and a solution of (E)-geranial (1.0 eq) in THF is added dropwise.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of methanol, and the bulk of the solvent is removed by rotary evaporation.
-
The residue is triturated with pentane, and the precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is concentrated, and the crude triene is purified by chromatography.
-
Step 3: Selective Hydroboration-Oxidation to (E)-Homogeraniol
The terminal double bond of the triene is selectively hydroxylated using hydroboration-oxidation with a sterically hindered borane[1].
-
Reagents and Equipment:
-
2-Methyl-2-butene
-
Borane-dimethyl sulfide complex (BMS)
-
(E)-4,8-Dimethyl-1,3,7-nonatriene
-
Aqueous sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Disiamylborane is prepared in situ by the dropwise addition of BMS (1.0 eq) to a solution of 2-methyl-2-butene (2.0 eq) in dry THF at 0 °C under an inert atmosphere.
-
The mixture is stirred at 0 °C for 2 hours.
-
The solution of disiamylborane is added dropwise to a solution of the triene (1.0 eq) in THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is cooled to 0 °C, and aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.
-
The mixture is stirred at room temperature for 1 hour and then extracted with ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give (E)-homogeraniol.
-
Data Presentation
| Step | Reaction | Product | Yield (%) | Stereoselectivity ((E)-isomer) |
| 1 | Swern Oxidation | (E)-Geranial | 90-94% | >98% |
| 2 | Wittig Reaction | (E)-4,8-Dimethyl-1,3,7-nonatriene | ~75% | >98% |
| 3 | Hydroboration-Oxidation | (E)-Homogeraniol | 88-91% | >98% |
| Data summarized from the Organic Syntheses procedure[1]. |
Alternative Stereoselective Olefination Method: Julia-Kocienski Olefination
For the olefination step (Step 2), the Julia-Kocienski olefination serves as an excellent alternative to the Wittig reaction, often providing superior (E)-selectivity.[5][6][7][8][9] This modified Julia olefination utilizes a heteroaromatic sulfone, typically a tetrazolyl or benzothiazolyl sulfone, and can be performed as a one-pot reaction.
Caption: Alternative olefination strategies for Step 2.
General Protocol for Julia-Kocienski Olefination:
-
Reagents and Equipment:
-
Allyl 1-phenyl-1H-tetrazol-5-yl sulfone (or similar)
-
Strong base (e.g., NaHMDS, KHMDS)
-
(E)-Geranial
-
Anhydrous solvent (e.g., THF, DME)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
A solution of the allyl tetrazolyl sulfone (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) is added dropwise to generate the carbanion.
-
The mixture is stirred at -78 °C for 30-60 minutes.
-
A solution of (E)-geranial (1.0 eq) in THF is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate or ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Other Conceptual Approaches
While the detailed protocols above offer reliable routes, other modern synthetic methods are conceptually applicable for the construction of (E)-Homogeraniol's carbon skeleton.
-
Grignard Reagents: Homogeranic acid, a precursor to this compound, has been prepared through methods involving Grignard reagents[1][10][11][12][13]. For instance, the copper-catalyzed SN2-type alkylation of β-isopropenyl-β-propiolactone with a dimethylallyl Grignard reagent can be envisioned[1].
-
Organocuprates: Organocuprate chemistry offers a powerful tool for forming carbon-carbon bonds. A convergent synthesis could be designed where an appropriate organocuprate reagent undergoes a conjugate addition or an SN2' reaction with a suitable electrophile to assemble the this compound backbone[14][15][16][17][18].
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Julia olefination - Wikipedia [en.wikipedia.org]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Julia Olefination [organic-chemistry.org]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 15. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of Synthetic Homogeraniol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic homogeraniol. The methods outlined are suitable for laboratory-scale purification and are aimed at achieving high purity of the final product, which is often a critical requirement in drug development and fine chemical synthesis. This compound is a key intermediate in the synthesis of various natural products and analogs.[1]
Introduction to Purification Strategies
The purification of synthetic this compound is essential to remove unreacted starting materials, byproducts, and isomers that can interfere with subsequent synthetic steps or biological assays. The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of the reaction. Common impurities in synthetic this compound can include the Z-isomer, triphenylphosphine oxide (if a Wittig reaction is employed in the synthesis), and other reaction-specific byproducts.[1]
The primary methods for purifying this compound are:
-
Column Chromatography: A highly effective technique for separating compounds based on their polarity.[2][3] It is particularly useful for removing polar impurities like triphenylphosphine oxide and for separating isomeric mixtures.
-
Fractional Distillation: This method separates compounds based on differences in their boiling points.[4] It is suitable for large-scale purification and for removing impurities with significantly different volatilities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution purification technique that can be employed for challenging separations or when very high purity is required.[5][6][7]
This guide will provide a detailed protocol for a robust purification strategy involving column chromatography followed by distillation, as well as alternative protocols for fractional distillation and preparative HPLC.
Experimental Protocols
This protocol is adapted from a reliable procedure and is suitable for purifying gram-scale quantities of synthetic this compound.[1]
Materials:
-
Crude synthetic this compound
-
Silica gel (for column chromatography)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography column
-
Fraction collection tubes
-
Kugelrohr distillation apparatus
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Preparation of the Crude Sample:
-
After the reaction workup, the crude product is typically obtained as an oil. If residual solvent is present, it should be removed using a rotary evaporator.[8]
-
-
Column Chromatography Setup:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column of appropriate size. A general rule of thumb is to use about 20-50 g of silica gel per gram of crude material.
-
For example, for approximately 21 g of crude product, a 7.5 cm x 20 cm column packed with 400 g of silica gel can be used.[1]
-
Once packed, equilibrate the column by running the eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Isolation of this compound:
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil.[1]
-
-
Final Purification by Kugelrohr Distillation:
-
For further purification and to remove any residual high-boiling impurities, perform a Kugelrohr distillation.
-
Transfer the purified oil to the Kugelrohr apparatus.
-
Distill under reduced pressure. For example, distillation at an oven temperature of 150°C and a pressure of 0.02 mm Hg yields pure this compound.[1]
-
Workflow for this compound Purification
Caption: Overall workflow for the purification of synthetic this compound.
This method is suitable for larger quantities of crude this compound where the impurities have significantly different boiling points.
Materials:
-
Crude synthetic this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.
-
Add boiling chips to the distillation flask.
-
-
Distillation:
-
Charge the distillation flask with the crude this compound.
-
Begin heating the flask gently with the heating mantle.
-
Apply vacuum and carefully control the pressure.
-
Collect the initial fractions (forerun), which will contain lower-boiling impurities.
-
Monitor the temperature at the head of the fractionating column. A stable temperature reading indicates that a pure fraction is distilling.
-
Collect the main fraction corresponding to the boiling point of this compound. The boiling point of geraniol (a related terpene) is 229-230 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.[9]
-
Stop the distillation before all the material has vaporized to avoid concentrating non-volatile impurities in the distillation flask.
-
-
Analysis:
-
Analyze the purity of the collected main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Preparative HPLC is a powerful technique for obtaining highly pure this compound, especially for separating closely related isomers.[7]
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a suitable column (e.g., C18 for reverse-phase)
-
Appropriate mobile phase solvents (e.g., acetonitrile/water or methanol/water)
-
Sample dissolution solvent
Procedure:
-
Method Development:
-
Develop an analytical HPLC method to achieve good separation of this compound from its impurities.
-
Optimize the mobile phase composition, flow rate, and column type.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent that is compatible with the mobile phase.
-
-
Preparative Run:
-
Scale up the analytical method to the preparative HPLC system.
-
Inject the sample onto the preparative column.
-
Monitor the elution profile using a detector (e.g., UV-Vis).
-
-
Fraction Collection:
-
Collect the fraction corresponding to the this compound peak.
-
-
Product Isolation:
-
Remove the mobile phase solvent from the collected fraction, typically by rotary evaporation, to yield the highly purified this compound.
-
Logical Flow for Purification Method Selection
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. frontiersin.org [frontiersin.org]
- 6. extraktlab.com [extraktlab.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Geraniol CAS#: 106-24-1 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Wittig Synthesis of Homogeraniol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and stereoselectivity of the Wittig reaction in the synthesis of homogeraniol.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is low. Which step is the most likely cause?
A1: While the overall synthesis involves multiple steps (e.g., oxidation of geraniol, Wittig reaction, and hydroboration), the Wittig methylenation of geranial is highly sensitive to reaction conditions and often a primary source of yield loss.[1] Optimizing the formation of the phosphorus ylide and its subsequent reaction with geranial is critical for improving the overall yield.
Q2: What is the most effective base and solvent combination for the Wittig reaction to produce the this compound precursor, (E)-4,8-dimethyl-1,3,7-nonatriene?
A2: The combination of phenyllithium as the base in tetrahydrofuran (THF) is reported to be the most effective method.[1] Alternative conditions, such as using butyllithium, can lead to significantly lower yields (50-60%).[1]
Q3: I am observing a significant amount of the undesired Z-isomer in my product. What is causing this poor stereoselectivity?
A3: The formation of 10-20% of the Z-isomer is a known issue when using bases like sodium hydride (NaH) or potassium tert-butoxide (K-tBuO) in dimethyl sulfoxide (DMSO) for ylide generation.[1] To maintain the desired E-stereochemistry from geranial, switching to phenyllithium in THF is strongly recommended, as this procedure affords the product with at most 1-2% of the Z-isomer.[1]
Q4: The reaction is not going to completion, and I have a lot of unreacted geranial. What are the possible reasons?
A4: Incomplete conversion of the aldehyde is typically due to issues with the ylide. Potential causes include:
-
Incomplete Ylide Formation: The base used may not be strong enough, or the phosphonium salt may be impure.[2][3]
-
Ylide Decomposition: Phosphorus ylides are sensitive to water and oxygen.[4] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon). Solvents must be rigorously dried.
-
Premature Quenching: The ylide can be protonated and deactivated by trace amounts of water or alcohols in the reaction mixture.[4]
Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct after the reaction?
A5: Triphenylphosphine oxide (TPPO) is the primary byproduct and its removal can be challenging due to its polarity and tendency to co-elute with products.
-
Standard Method: The most common method is purification by column chromatography on silica gel.[1]
-
Alternative Methods: For difficult separations, chromatography-free methods have been developed. One such method involves treating the crude product mixture with reagents like oxalyl chloride to convert the TPPO into an insoluble chlorophosphonium salt that can be removed by filtration.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low Yield of Triene Intermediate | 1. Incomplete ylide formation. | Use a strong base like phenyllithium or n-butyllithium.[1][3] Ensure the phosphonium salt is pure and dry. |
| 2. Ylide decomposition. | Use anhydrous solvents and oven-dried glassware. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the procedure.[1] | |
| 3. Suboptimal base/solvent system. | The use of butyllithium in THF or ether-hexane has been shown to give yields of only 50-60%.[1] Switch to the recommended phenyllithium/THF system. | |
| Poor Stereoselectivity (>2% Z-isomer) | 1. Incorrect base/solvent system. | Using NaH or K-tBuO in DMSO is known to produce 10-20% of the Z-isomer.[1] |
| 2. Presence of lithium salts (Schlosser modification conditions). | While not the primary cause here, be aware that lithium salts can stabilize betaine intermediates and alter stereochemical outcomes.[6] Adhering to a proven protocol is key. | |
| Reaction Fails to Start or is Sluggish | 1. Inactive reagents. | Use fresh or properly stored aldehyde. Ensure the base has not degraded. |
| 2. Low reaction temperature. | While ylide formation and aldehyde addition are often done at low temperatures, the reaction itself typically requires stirring at room temperature for a couple of hours to proceed to completion.[1] | |
| Difficult Purification | 1. TPPO co-elution with the product. | Optimize chromatography conditions (e.g., solvent gradient). If issues persist, consider a chromatography-free workup to remove TPPO before purification.[5][7] |
| 2. Unreacted aldehyde. | If the reaction did not go to completion, the unreacted geranial must be separated, typically via chromatography.[7] |
Quantitative Data Summary
The choice of base and solvent has a significant impact on the yield and stereoselectivity of the Wittig methylenation of geranial.
| Base / Solvent System | Reported Yield of Triene Intermediate | Isomeric Purity (% E) |
| Phenyllithium / THF | High (procedure yields 88-91% final this compound)[1] | >98%[1] |
| Butyllithium / THF or Ether-Hexane | 50-60%[1] | Not specified |
| Sodium Hydride / DMSO | Not specified | 80-90% (10-20% Z-isomer)[1] |
| Potassium tert-butoxide / DMSO | Not specified | 80-90% (10-20% Z-isomer)[1] |
Key Experimental Protocols
Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Ylide) (Based on the procedure from Organic Syntheses)[1]
-
Setup: Equip a three-necked, round-bottomed flask with a magnetic stirring bar, a dropping funnel, and a gas inlet for maintaining a positive argon pressure.
-
Reagents: Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in the flask.
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Base Addition: Add a solution of phenyllithium dropwise to the stirred suspension over 10 minutes.
-
Ylide Formation: Remove the ice bath and stir the resulting orange suspension at room temperature for 30 minutes to ensure complete ylide formation. The ylide is used immediately in the next step.
Protocol 2: Wittig Reaction with Geranial (Based on the procedure from Organic Syntheses)[1]
-
Cooling: Cool the freshly prepared ylide suspension back to 0-5°C.
-
Aldehyde Addition: Add a solution of geranial in anhydrous THF dropwise over 10 minutes.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Quenching: Hydrolyze the reaction by adding a small amount of methanol.
-
Workup: Remove most of the solvent on a rotary evaporator. Add ether and water to the resulting slurry. Separate the layers, and extract the aqueous layer with additional portions of ether.
-
Drying and Concentration: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Evaporate the solvent to yield the crude triene product.
Protocol 3: Purification by Column Chromatography (Based on the procedure from Organic Syntheses)[1]
-
Column Preparation: Pack a chromatography column with silica gel in the desired eluent (e.g., dichloromethane).
-
Loading: Load the crude product onto the column.
-
Elution: Elute the column with the solvent, collecting fractions.
-
Analysis: Monitor the fractions by TLC or another appropriate method to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (E)-4,8-dimethyl-1,3,7-nonatriene.
Visualizations
Caption: Workflow for the Wittig synthesis of the this compound precursor.
Caption: Troubleshooting decision tree for the Wittig reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Stereoselective Synthesis of Homogeraniol
Welcome to the technical support center for the stereoselective synthesis of Homogeraniol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important isoprenoid. Below you will find troubleshooting guides and frequently asked questions to help you achieve high stereoselectivity in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly in controlling the stereochemistry of the trisubstituted alkene.
Issue 1: Low E/Z Selectivity in the Wittig Reaction for the Synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene
Question: My Wittig reaction to form the triene precursor to this compound is resulting in a low ratio of the desired E-isomer to the Z-isomer. How can I improve the E-selectivity?
Answer:
Achieving high E-selectivity in the Wittig reaction with semi-stabilized ylides, such as the one used in the synthesis of the this compound precursor, can be challenging. The E/Z ratio is influenced by several factors, including the nature of the ylide, the solvent, the presence of salts, and the temperature.
Potential Causes and Solutions:
-
Ylide Type: Unstabilized ylides tend to favor the Z-alkene under salt-free conditions, while stabilized ylides generally yield the E-alkene. The ylide generated from methyltriphenylphosphonium iodide is considered semi-stabilized, which can lead to mixtures of isomers.
-
Solvent Effects: The choice of solvent can influence the transition state of the Wittig reaction. Aprotic, non-polar solvents often favor Z-alkene formation.
-
Presence of Lithium Salts: Lithium salts can affect the stereochemical outcome of the Wittig reaction. In some cases, "salt-free" conditions, achieved by pre-forming the ylide and removing lithium salts, can improve Z-selectivity. Conversely, the presence of certain salts might favor the E-isomer in specific systems.
-
Temperature: The Wittig reaction is often performed at low temperatures to control reactivity. The temperature at which the ylide is formed and reacted with the aldehyde can impact the E/Z ratio.
Recommendations for Improving E-Selectivity:
-
Choice of Base and Ylide Generation: The use of phenyllithium in tetrahydrofuran (THF) has been reported to be effective for the methylenation of geranial to produce the (E)-triene with high stereoselectivity.[1] The use of butyllithium in THF or ether-hexane has been reported to give lower yields.[1]
-
Reaction Conditions: Running the reaction at low temperatures (e.g., -78 °C) is crucial for controlling the addition of the ylide to the aldehyde.
-
Alternative Olefination Methods: If optimizing the Wittig reaction proves difficult, consider alternative olefination methods known for high E-selectivity, such as the Horner-Wadsworth-Emmons (HWE) reaction. The Still-Gennari modification of the HWE reaction can favor the formation of (Z)-alkenes, while the standard HWE reaction often provides good yields of (E)-alkenes.[2]
Issue 2: Poor Diastereoselectivity in the Hydroboration of (E)-4,8-dimethyl-1,3,7-nonatriene
Question: The selective hydroboration of the terminal double bond of my triene is not efficient, and I am observing hydroboration at the internal double bonds, leading to a mixture of diastereomers. How can I improve the regioselectivity and diastereoselectivity of this step?
Answer:
Selective hydroboration of a terminal double bond in the presence of internal double bonds requires a sterically hindered borane reagent. The choice of reagent and reaction conditions are critical for achieving high selectivity.
Potential Causes and Solutions:
-
Borane Reagent: Less sterically hindered boranes like BH3·THF can react with both terminal and internal double bonds.
-
Reaction Temperature: Higher temperatures can lead to hydroboration of the less reactive internal double bonds and potentially cause isomerization of the borane intermediates.
Recommendations for Improving Selectivity:
-
Use of a Sterically Hindered Borane: Disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used for the selective hydroboration of terminal alkenes in the presence of internal alkenes. For the synthesis of this compound, the use of preformed disiamylborane is a well-established method.[1]
-
Control of Stoichiometry: Use a slight excess of the diene relative to the borane reagent to minimize the chances of double hydroboration.
-
Low-Temperature Reaction: Perform the hydroboration at a low temperature (e.g., 0 °C to room temperature) to enhance the selectivity for the more reactive terminal double bond.
-
Order of Addition: It has been noted that adding the preformed disiamylborane to the triene can result in higher yields of this compound compared to adding the triene to the borane reagent.[1]
Issue 3: Side Reactions During the Swern Oxidation of Geraniol to Geranial
Question: I am observing low yields and the formation of byproducts during the Swern oxidation of geraniol. What are the common side reactions, and how can I avoid them?
Answer:
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes. However, improper control of reaction conditions can lead to side reactions and reduced yields.
Potential Causes and Solutions:
-
Temperature Control: The formation of the reactive intermediate, dimethylchlorosulfonium chloride, and the subsequent reaction with the alcohol are highly temperature-sensitive. Allowing the reaction temperature to rise above -60 °C can lead to the formation of byproducts.[3]
-
Stoichiometry of Reagents: An incorrect ratio of oxalyl chloride, DMSO, and the alcohol can lead to incomplete reaction or the formation of side products.
-
Presence of Water: The Swern oxidation is sensitive to moisture, which can quench the reactive intermediates.
-
Workup Procedure: Improper workup can lead to the decomposition of the product or the formation of emulsions that complicate purification.
Common Side Products and Their Prevention:
| Side Product | Cause | Prevention |
| Dimethyl sulfide (DMS) | Inherent byproduct of the reaction. | Not preventable, but its strong odor necessitates performing the reaction in a well-ventilated fume hood.[4] |
| Carbon monoxide (CO) and Carbon dioxide (CO2) | Decomposition of oxalyl chloride. | Inherent byproducts. Ensure proper ventilation.[4] |
| Mixed thioacetals | Reaction temperature rising above -78 °C. | Maintain strict temperature control throughout the addition of reagents.[3] |
| α-chloro ketones | Can occur with excess Swern reagent in some systems.[5] | Use the correct stoichiometry of reagents. |
| Triethylammonium chloride | Formed when triethylamine is used as the base. | This salt is typically removed during the aqueous workup.[4] |
Recommended Protocol for Swern Oxidation of Geraniol:
A detailed procedure for the Swern oxidation of geraniol to geranial involves the slow addition of DMSO to a solution of oxalyl chloride in dichloromethane at -50 to -60 °C, followed by the addition of geraniol at the same temperature. After a short stirring period, triethylamine is added, and the reaction is allowed to warm to room temperature before quenching with water.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?
A1: The primary challenges lie in two key steps:
-
Controlling the E/Z stereochemistry of the newly formed double bond during the olefination reaction to create the triene precursor. Wittig-type reactions can often produce a mixture of E and Z isomers.
-
Achieving regioselective and diastereoselective hydroboration of the terminal double bond of the triene intermediate without affecting the internal double bonds.
Q2: How can I purify this compound from its stereoisomers?
A2: The separation of stereoisomers, such as the E/Z isomers of this compound, can be challenging due to their similar physical properties.[6]
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for purification.[1] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The separation may require a long column and careful fraction collection.
-
Preparative HPLC: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can be employed.
-
Derivatization: In some cases, derivatization of the alcohol to a more crystalline derivative can facilitate purification by recrystallization, followed by the removal of the derivatizing group.
Q3: What analytical techniques are suitable for determining the stereoisomeric purity of this compound?
A3: Several analytical techniques can be used to determine the ratio of stereoisomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can often be used to distinguish between E and Z isomers. The chemical shifts and coupling constants of the vinylic protons and adjacent carbons are typically different for the two isomers.
-
Gas Chromatography (GC): A capillary GC with a suitable column can often separate E and Z isomers, allowing for their quantification based on the peak areas.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can also be used to separate and quantify the isomers.
-
Chiral Chromatography: For determining enantiomeric excess (if an asymmetric synthesis is performed), chiral GC or HPLC is necessary. This often requires derivatization of the alcohol with a chiral auxiliary.[7]
Experimental Protocols
Protocol 1: Synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene via Wittig Reaction
This protocol is adapted from Organic Syntheses.[1]
-
Ylide Generation:
-
To a suspension of methyltriphenylphosphonium iodide in anhydrous tetrahydrofuran (THF) under an argon atmosphere at room temperature, add a solution of phenyllithium dropwise.
-
Stir the resulting orange-red solution at room temperature for at least 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of geranial in anhydrous THF to the ylide solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-triene.
-
Protocol 2: Selective Hydroboration of (E)-4,8-dimethyl-1,3,7-nonatriene to (E)-Homogeraniol
This protocol is adapted from Organic Syntheses.[1]
-
Preparation of Disiamylborane:
-
To a solution of 2-methyl-2-butene in anhydrous THF at 0 °C under an argon atmosphere, add a solution of borane-dimethyl sulfide complex (BMS) dropwise.
-
Stir the mixture at 0 °C for 2 hours to form disiamylborane.
-
-
Hydroboration:
-
Cool the disiamylborane solution to 0 °C.
-
Add a solution of (E)-4,8-dimethyl-1,3,7-nonatriene in anhydrous THF to the disiamylborane solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Oxidative Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
-
Purification:
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-Homogeraniol.
-
Data Presentation
| Reaction Step | Method | Key Reagents | Stereoselectivity (E:Z or dr) | Yield (%) | Reference |
| Oxidation of Geraniol | Swern Oxidation | Oxalyl chloride, DMSO, Et3N | >98% E | 90-94 | [1] |
| Wittig Reaction of Geranial | Wittig Olefination | Ph3PCH3I, PhLi | >98% E | 88-91 | [1] |
| Hydroboration of Triene | Hydroboration-Oxidation | Disiamylborane, H2O2, NaOH | Not explicitly stated, but selective for terminal alkene | 88-91 | [1] |
Visualizations
Caption: Synthetic pathway to (E)-Homogeraniol.
Caption: Troubleshooting logic for low E/Z selectivity.
References
Technical Support Center: Separation of E/Z Isomers of Homogeraniol
Welcome to the technical support center for the separation of E/Z isomers of homogeraniol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating E/Z isomers of this compound?
A1: The primary challenge in separating E/Z isomers of this compound lies in their similar physicochemical properties, such as boiling point and polarity. This similarity can lead to co-elution in chromatographic methods and difficulty in achieving baseline separation. The choice of separation technique and optimization of experimental parameters are critical to overcome these challenges.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: The most commonly employed and effective techniques for separating E/Z isomers of this compound and related terpene alcohols are:
-
Column Chromatography with Silver Nitrate-Impregnated Silica Gel: This is a powerful technique that leverages the differential interaction of the pi-bonds of the E and Z isomers with silver ions.
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with specialized columns can provide good resolution.
-
Gas Chromatography (GC): Capillary GC with polar stationary phases or cyclodextrin-based columns is well-suited for the analytical and semi-preparative separation of these volatile compounds.
Q3: Can fractional distillation be used to separate this compound isomers?
A3: While fractional distillation is a common purification technique, it is generally not effective for separating E/Z isomers of this compound due to their very close boiling points. Chromatographic methods typically offer far superior resolution for this type of separation.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor or no separation of E/Z isomers on standard silica gel.
-
Cause: The polarity difference between the E and Z isomers of this compound is often insufficient for effective separation on standard silica gel.
-
Solution: Employ silica gel impregnated with silver nitrate (AgNO₃). The silver ions form reversible complexes with the double bonds of the isomers, and the stability of these complexes often differs significantly between the E and Z forms, leading to enhanced separation.
Issue 2: Tailing of peaks and poor resolution with silver nitrate-impregnated silica gel.
-
Cause:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low.
-
Deactivation of the Stationary Phase: Moisture can deactivate the silver nitrate-impregnated silica gel.
-
Compound Degradation: this compound may be sensitive to the acidity of the silica gel.
-
-
Troubleshooting Steps:
-
Optimize the Eluent: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane. Start with a low polarity and gradually increase it.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and pack the column in a low-humidity environment to prevent deactivation of the stationary phase.
-
Neutralize the Silica Gel: If compound degradation is suspected, the silica gel can be neutralized by washing it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent before use.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Co-elution or poor resolution of E/Z isomer peaks.
-
Cause:
-
Suboptimal Stationary Phase: A standard C18 column may not provide sufficient selectivity.
-
Inadequate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal.
-
-
Troubleshooting Steps:
-
Select a Suitable Column:
-
Optimize the Mobile Phase:
-
Solvent Type: Switching between acetonitrile and methanol as the organic modifier can alter selectivity.
-
Solvent Ratio: Perform a gradient elution to identify the optimal isocratic or gradient conditions for separation. A 10% change in the organic modifier concentration can significantly impact retention.[4]
-
Additives: The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for acidic or neutral compounds.
-
-
Issue 2: Peak splitting or tailing.
-
Cause:
-
Column Overload: Injecting too concentrated a sample.
-
Secondary Interactions: Interaction of the hydroxyl group of this compound with residual silanols on the silica-based stationary phase.
-
Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Use an End-Capped Column: Modern, well-end-capped columns minimize silanol interactions.
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH away from the pKa can improve peak shape.[5]
-
Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.
-
Gas Chromatography (GC)
Issue 1: Incomplete separation of E and Z isomers.
-
Cause:
-
Inappropriate Stationary Phase: A non-polar stationary phase may not provide enough selectivity.
-
Suboptimal Temperature Program: The temperature ramp rate or isothermal temperature may not be suitable.
-
-
Troubleshooting Steps:
-
Select a Polar Stationary Phase:
-
Wax Columns (e.g., DB-WAX, Carbowax): These polar columns are effective for separating isomers of terpene alcohols like geraniol and nerol, which are structurally similar to this compound.
-
Cyclodextrin-Based Chiral Columns (e.g., β-DEX): These can offer excellent selectivity for geometric isomers.[2]
-
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp allows for more interaction with the stationary phase, often improving resolution.
-
Isothermal Analysis: For closely eluting peaks, an isothermal run at an optimized temperature can provide the best separation.[6]
-
-
Issue 2: Peak broadening or tailing.
-
Cause:
-
Active Sites in the Inlet or Column: The hydroxyl group of this compound can interact with active sites.
-
Column Contamination: Buildup of non-volatile material at the head of the column.
-
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure the inlet liner is clean and properly deactivated.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions.
-
Trim the Column: If contamination is suspected, trimming a small portion (10-20 cm) from the front of the column can restore performance.
-
Experimental Protocols
Preparative Separation by Silver Nitrate Column Chromatography
This protocol provides a general method for the separation of E/Z isomers of unsaturated terpene alcohols.
1. Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):
- Dissolve silver nitrate in deionized water or methanol.
- Add silica gel (mesh size 70-230) to the solution.
- Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator.
- Dry the impregnated silica gel in an oven at 80-100°C for 2-4 hours, protected from light.
- Store the prepared silica gel in a dark, desiccated container.
2. Column Packing and Separation:
- Pack a glass column with the prepared silver nitrate-impregnated silica gel using a slurry method with a non-polar solvent (e.g., hexane).
- Dissolve the E/Z this compound mixture in a minimal amount of the initial eluent.
- Load the sample onto the column.
- Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or dichloromethane. The E-isomer is generally expected to elute before the Z-isomer.
- Collect fractions and analyze them by TLC or GC to determine the purity of the separated isomers.
Analytical Separation by Gas Chromatography (GC-FID)
This protocol is based on methods used for the separation of similar terpene alcohol isomers like geraniol and nerol.
-
Gas Chromatograph: Agilent 7890A or equivalent with FID detector.
-
Column: Cyclodextrin-based chiral column (e.g., β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the this compound isomer mixture in dichloromethane or hexane.
Data Presentation
Table 1: Comparison of Chromatographic Methods for this compound Isomer Separation
| Parameter | Silver Nitrate Column Chromatography | Reversed-Phase HPLC | Gas Chromatography (GC) |
| Stationary Phase | 10-20% AgNO₃ on Silica Gel | C18, Phenyl-Hexyl, or Cyclodextrin | WAX or Cyclodextrin-based |
| Mobile Phase/Carrier Gas | Hexane/Ethyl Acetate or Dichloromethane | Acetonitrile/Water or Methanol/Water | Helium or Hydrogen |
| Typical Elution Order | E-isomer first | Dependent on conditions | Z-isomer often elutes first on polar columns |
| Scale | Preparative (mg to g) | Analytical to Preparative (µg to mg) | Analytical to Semi-preparative (µg to mg) |
| Resolution | Good to Excellent | Moderate to Good | Good to Excellent |
| Key Advantage | High loading capacity for preparative scale | High resolution and reproducibility | High efficiency and speed for analytical scale |
Visualizations
Caption: Workflow for selecting a separation method for E/Z this compound isomers.
Caption: Troubleshooting guide for common HPLC separation issues.
References
- 1. silicycle.com [silicycle.com]
- 2. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. gcms.cz [gcms.cz]
Troubleshooting the hydroboration step in Homogeraniol synthesis
This guide provides troubleshooting advice and frequently asked questions for the hydroboration-oxidation step in the synthesis of homogeraniol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this critical reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound unexpectedly low?
Low yields can stem from several factors. The most common issues include:
-
Presence of Moisture: Boranes react readily with water and other protic sources (like alcohols) in a process called protonolysis, which converts the organoborane intermediate into an alkane instead of the desired alcohol. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Incorrect Stoichiometry: Borane (BH₃) can react with up to three equivalents of an alkene.[1] However, when using sterically hindered boranes like disiamylborane, the stoichiometry is 1:1. Using incorrect ratios can lead to incomplete conversion of the starting material.
-
Order of Reagent Addition: For the synthesis of this compound from its triene precursor, lower yields are often obtained when the triene is added to the borane reagent. The preferred method is the slow, dropwise addition of a pre-formed disiamylborane solution to the triene at 0°C.[2]
-
Incomplete Oxidation: The oxidation of the organoborane intermediate to the alcohol must be driven to completion. Ensure vigorous stirring and sufficient reaction time (at least 1 hour) after the addition of hydrogen peroxide.[1]
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for this compound?
The synthesis of this compound via this route starts with (E)-4,8-dimethyl-1,3,7-nonatriene, which has multiple double bonds. Achieving high regioselectivity for the terminal double bond is critical.
-
Choice of Borane Reagent: The key to selectivity is using a sterically hindered (bulky) borane reagent. While simple boranes like BH₃•THF will react with all double bonds, leading to a complex mixture, bulky reagents show a strong preference for the least sterically hindered double bond.[1] Disiamylborane or 9-Borabicyclo[3.3.1]nonane (9-BBN) are excellent choices as they selectively react with the terminal C1-C2 double bond over the internal ones, leading to the desired primary alcohol (this compound) after oxidation.[1][2][3] This is an application of the anti-Markovnikov rule, where the boron atom adds to the less substituted carbon.[3][4]
Q3: What are the most likely side products and how can they be minimized?
Besides the desired this compound, several side products can form:
-
Regioisomers: If a less selective borane is used, hydroboration can occur at the internal double bonds of the triene precursor, leading to secondary or tertiary alcohols in the final product mixture. Using a bulky borane like disiamylborane is the most effective way to prevent this.[1][2]
-
Alkane Formation: As mentioned in Q1, the presence of acidic protons (even from atmospheric moisture) before or during the hydroboration step can cause protonolysis of the C-B bond, resulting in the formation of the corresponding alkane and reducing the alcohol yield.[1]
-
Incompletely Oxidized Products: If the oxidation step is inefficient, residual organoboranes may remain in the reaction mixture, complicating purification.[1]
Q4: The oxidation step with hydrogen peroxide is very exothermic and difficult to control. What precautions should I take?
The reaction of the organoborane with alkaline hydrogen peroxide is highly exothermic and can become hazardous if not properly controlled.
-
Maintain Low Temperature: Begin the addition of both the sodium hydroxide solution and the hydrogen peroxide solution only after cooling the reaction mixture in an ice-water bath (0°C).
-
Slow, Dropwise Addition: Add the hydrogen peroxide solution very slowly and dropwise. The internal temperature of the reaction should be carefully monitored and not allowed to rise above 50°C.[1]
-
Vigorous Stirring: Ensure the mixture is stirred vigorously throughout the addition to dissipate heat effectively and ensure proper mixing of the biphasic solution.
Data Presentation: Comparison of Borane Reagents
The choice of borane reagent is the most critical factor for controlling regioselectivity in the hydroboration of polyenes like the precursor to this compound.
| Borane Reagent | Formula | Steric Hindrance | Typical Regioselectivity (Terminal vs. Internal Alkenes) | Reference |
| Borane-THF complex | BH₃•THF | Low | Low; reacts with most accessible double bonds, often leading to mixtures. | [3] |
| Disiamylborane | (Sia)₂BH | High | High; strongly prefers terminal, less-substituted double bonds. | [2][3] |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Very High | Excellent; one of the most selective reagents for terminal double bonds. | [1][3] |
Experimental Protocol: Selective Hydroboration-Oxidation for this compound Synthesis
This protocol is adapted from the procedure published in Organic Syntheses for the preparation of this compound from (E)-4,8-dimethyl-1,3,7-nonatriene.[2]
A. Preparation of Disiamylborane
-
Under a nitrogen atmosphere, place a magnetic stirrer and 2-methyl-2-butene (21.0 g, 0.3 mol) in 100 mL of anhydrous tetrahydrofuran (THF) in a 500-mL flask.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add a 1.0 M solution of borane-THF complex (150 mL, 0.15 mol) to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0°C. This flask now contains the disiamylborane solution.
B. Hydroboration
-
In a separate 1-L, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-4,8-dimethyl-1,3,7-nonatriene (15.0 g, 0.1 mol) in 100 mL of anhydrous THF.
-
Cool the triene solution to 0°C.
-
Transfer the freshly prepared disiamylborane solution from Step A into the dropping funnel via a cannula.
-
Add the disiamylborane solution dropwise to the stirred triene solution over approximately 1 hour. Keep the reaction temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
C. Oxidation
-
Cool the reaction mixture from Step B back down to 0°C in an ice-water bath.
-
Slowly and carefully add 50 mL of 3 M aqueous sodium hydroxide (NaOH).
-
Very slowly, add 50 mL of 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 50°C.
-
Once the H₂O₂ addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 2 hours.
-
Proceed with standard aqueous workup and extraction with ether, followed by purification (e.g., distillation or column chromatography) to isolate the this compound.
Visualizations
Troubleshooting Workflow for Hydroboration
Caption: A logical workflow for diagnosing and solving common issues in the hydroboration step.
Reaction Pathway for this compound Synthesis
Caption: The two-step reaction sequence for the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Homogeraniol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Homogeraniol. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during a common and well-documented multi-step synthesis of this compound starting from geraniol.
Problem 1: Low yield in the oxidation of geraniol to geranial (Swern Oxidation).
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Verify Reagent Quality: Ensure that the oxalyl chloride and dimethyl sulfoxide (DMSO) are fresh and anhydrous, as moisture can quench the reactive species involved in the Swern oxidation.
-
Stringent Temperature Control: It is crucial to maintain the reaction temperature between -50 to -60 °C during the addition of both DMSO and geraniol.[1] Temperatures above this range can lead to the formation of byproducts and reduce the yield of geranial.[1]
-
Adequate Reaction Time: Allow the reaction to proceed for the recommended duration to ensure the complete conversion of geraniol.
-
-
Product Degradation During Workup:
-
pH Control: Geranial is sensitive to basic conditions. During the aqueous workup, it is important to wash the organic layer with 1% hydrochloric acid until the aqueous layer is no longer basic to prevent degradation of the aldehyde.[1]
-
Emulsion Formation: If an emulsion forms during the extraction process, adding a small amount of brine can help to break the emulsion and improve separation.
-
-
Inefficient Purification:
-
Distillation Technique: For the purification of the final product, using a Kugelrohr apparatus for distillation is recommended to minimize the risk of thermal decomposition of the temperature-sensitive geranial.[1]
-
Problem 2: Formation of the undesired Z-isomer in the Wittig reaction of geranial.
Possible Causes and Solutions:
-
Incorrect Base and Solvent System: The stereoselectivity of the Wittig reaction is highly dependent on the choice of base and solvent used for the generation of the phosphorus ylide.
-
For a high stereoselectivity of the desired (E)-isomer (with at most 1-2% of the Z-isomer), the use of phenyllithium in tetrahydrofuran (THF) is the recommended procedure.[1]
-
Employing bases such as sodium hydride or potassium tert-butoxide in DMSO has been shown to result in the formation of 10-20% of the unwanted Z-isomer.[1]
-
The use of butyllithium in either THF or a mixture of ether and hexane has been reported to lead to significantly lower yields, in the range of 50-60%.[1]
-
Problem 3: Low yield of this compound in the final hydroboration-oxidation step.
Possible Causes and Solutions:
-
Suboptimal Hydroboration Conditions:
-
Order of Reagent Addition: It is crucial to add the pre-formed disiamylborane to the triene. Reversing the order of addition, i.e., adding the triene to the borane reagent, has been demonstrated to result in lower yields of this compound.[1]
-
Temperature Management: Maintain the reaction temperature between 0-2 °C during the formation of disiamylborane and its subsequent addition to the triene to ensure optimal reaction conditions.[1]
-
-
Issues During the Oxidation Step:
-
Reagent Stability: Ensure that a fresh and chilled solution of 30% hydrogen peroxide is used for the oxidation step.
-
pH of the Reaction: The oxidation of the borane intermediate should be carried out under basic conditions, which is achieved by the addition of 3 M sodium hydroxide.[1]
-
Formation of Precipitate: A white precipitate, presumed to be borate salts, may form during the addition of hydrogen peroxide.[1] To ensure the reaction proceeds to completion, efficient stirring is necessary. Following the reaction, the liquid layers can be carefully decanted from the solid.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the multi-step synthesis of (E)-Homogeraniol from geraniol?
For the three-step synthesis involving Swern oxidation, Wittig reaction, and hydroboration-oxidation, a good overall yield is in the range of 79-85%, assuming high efficiency in each of the individual steps.[1]
Q2: How can I verify the stereoisomeric purity of my synthesized this compound?
The stereoisomeric purity of the final this compound product can be effectively assessed using analytical techniques such as gas chromatography (GC) or 1H NMR spectroscopy. The 1H NMR spectrum of (E)-homogeraniol exhibits characteristic signals for the vinyl protons that can be used for its identification and purity assessment.[1]
Q3: Are there alternative methods for the oxidation of geraniol to geranial?
Yes, other established methods for this oxidation include the use of Collins reagent (a complex of chromium trioxide and pyridine) or activated manganese dioxide. However, it is worth noting that these alternative methods may necessitate the use of larger quantities of reagents and solvents, especially for larger-scale preparations.[1]
Q4: What are some alternative synthetic routes to this compound?
Besides the multi-step synthesis from geraniol, several other synthetic strategies for obtaining this compound have been reported in the literature. These include:
-
The reduction of homogeranic acid using a strong reducing agent like lithium aluminum hydride.[1]
-
A cyclopropylcarbinol rearrangement to form homogeranyl bromide, which is then followed by the displacement of the bromide.[1]
-
A zirconium-catalyzed syn-addition of trimethylaluminum to an acetylene precursor, followed by a reaction with ethylene oxide.[1]
-
The hydroxymethylation of geranyl chloride utilizing a diisopropoxymethylsilylmethyl Grignard reagent.[1]
Q5: My reaction is not progressing as expected. What are some general initial troubleshooting steps?
-
Re-evaluate all reagents: Confirm the identity, purity, and concentration of all starting materials and reagents. For reactions that are sensitive to moisture, ensure that anhydrous conditions have been properly established and maintained.
-
Inspect the reaction setup: Thoroughly check the apparatus for any leaks, ensure that the stirring is efficient, and verify that any temperature probes are correctly calibrated and positioned.
-
Monitor the reaction progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the desired product over time.
-
Consult the original literature: Carefully review the published procedure for any specific notes, precautions, or experimental details that may have been overlooked.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of (E)-Homogeraniol from Geraniol
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -60 to -50 | ~1 hour | 90-94 |
| 2 | Wittig Reaction | Methyltriphenylphosphonium iodide, Phenyllithium | Tetrahydrofuran | 0 to Room Temp | ~2 hours | 88-91 (of triene) |
| 3 | Hydroboration-Oxidation | Diborane, 2-methyl-2-butene, H₂O₂, NaOH | Tetrahydrofuran | -30 to Room Temp | >18 hours | 88-91 |
Experimental Protocols
Detailed Methodology for the Synthesis of (E)-Homogeraniol from Geraniol
This protocol is a condensed summary of a detailed procedure published in Organic Syntheses.[1]
Step 1: Synthesis of Geranial (Swern Oxidation)
-
To a stirred solution of oxalyl chloride (0.23 mol) in dichloromethane (500 mL) at -50 to -60 °C, add a solution of DMSO (0.48 mol) in dichloromethane (100 mL) dropwise.
-
After 5 minutes, add geraniol (0.2 mol) dropwise, ensuring the temperature is maintained at -50 to -60 °C.
-
After another 15 minutes, add triethylamine (140 mL) dropwise, keeping the temperature below -50 °C.
-
Allow the reaction mixture to warm to room temperature and then add water (700 mL).
-
Separate the aqueous layer and extract it with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and wash sequentially with 1% HCl, water, 5% sodium carbonate, water, and saturated sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, evaporate the solvent, and distill the crude product using a Kugelrohr apparatus to obtain pure geranial.
Step 2: Synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene (Wittig Reaction)
-
To a suspension of methyltriphenylphosphonium iodide (0.12 mol) in THF (250 mL) at 0 °C, add phenyllithium (0.115 mol) dropwise.
-
Remove the ice bath and stir the resulting orange suspension at room temperature for 30 minutes.
-
Cool the mixture to 0-5 °C and add a solution of geranial (0.11 mol) in THF (50 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Hydrolyze the reaction by adding methanol (2 mL) and then remove the majority of the solvent under reduced pressure.
-
Dilute the resulting slurry with petroleum ether, decant the supernatant, and filter through Celite.
-
Wash the filtrate with water and saturated sodium chloride, dry over anhydrous magnesium sulfate, and concentrate to yield the triene.
Step 3: Synthesis of (E)-Homogeraniol (Hydroboration-Oxidation)
-
Prepare disiamylborane by adding 2-methyl-2-butene (0.21 mol) to a solution of diborane (94.8 mmol) in THF at -30 °C, followed by stirring at 0-2 °C for 2 hours.
-
In a separate flask, cool a solution of the triene (92.5 mmol) in THF to 0 °C.
-
Add the freshly prepared disiamylborane solution dropwise to the triene solution at 0 °C over a period of 1 hour.
-
Stir the mixture for an additional hour at 0 °C and then overnight at room temperature.
-
Quench any excess disiamylborane by adding ethanol (2 mL).
-
Cool the mixture to 0 °C and add 3 M sodium hydroxide (33 mL), followed by the slow addition of chilled 30% hydrogen peroxide (33 mL) while maintaining the temperature at -10 °C.
-
Stir the reaction mixture at room temperature for 3 hours, then separate the layers and extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated sodium chloride, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel, followed by distillation in a Kugelrohr apparatus to afford pure (E)-homogeraniol.
Mandatory Visualization
Caption: Workflow for the multi-step synthesis of (E)-Homogeraniol from Geraniol.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Homogeraniol Stability and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of homogeraniol. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage, spanning days to weeks, it is recommended to keep this compound in a dry, dark environment at a temperature of 0 - 4°C[1].
Q2: What is the optimal long-term storage condition for this compound?
For long-term storage, lasting months to years, this compound should be stored at -20°C in a dry and dark place[1].
Q3: What type of container is best for storing this compound?
This compound, like other terpenes, should be stored in airtight, non-reactive containers.[2] Dark or amber-colored glass containers are ideal as they protect the compound from light exposure, which can cause degradation[2]. Avoid plastic containers as they can leach chemicals and interact with the terpenes, altering their composition[2][3].
Q4: Can I store this compound at room temperature?
Room temperature storage is acceptable for very short periods, provided it is in a cool, dry, and dark place[4]. However, terpenes are sensitive to temperature fluctuations and can start to evaporate at relatively low temperatures, with some beginning to evaporate around 100°F (37°C)[3][5]. For maintaining stability, a consistent temperature of around 70°F (21°C) is advised if refrigeration is not possible[3][5].
Q5: How do environmental factors like light, air, and humidity affect this compound stability?
-
Light: UV light can break down terpene molecules, including this compound, leading to a reduction in their effectiveness and changes in their chemical structure[2][6].
-
Air (Oxygen): Exposure to air can lead to oxidation, which diminishes the quality of terpenes[6]. It is important to minimize headspace in storage containers and ensure they are tightly sealed. For highly sensitive applications, purging the headspace with an inert gas like nitrogen can prevent oxidation.
-
Humidity: High humidity can lead to the dilution of terpenes or encourage microbial growth[2]. Maintaining a relative humidity between 45% and 65% is recommended to prevent deterioration[3][5].
Q6: What are the potential degradation pathways for this compound?
Based on the chemistry of similar terpene alcohols like geraniol, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The allylic alcohol and double bonds in the this compound structure are prone to oxidation. This can be initiated by exposure to air (autoxidation), heat, or light. Potential oxidation products could include aldehydes, ketones, and epoxides. For instance, the oxidation of the primary alcohol group would yield an aldehyde, and the double bonds can be epoxidized.
-
Isomerization: Acid-catalyzed or heat-induced isomerization of the double bonds can occur, potentially leading to the formation of the (Z)-isomer or other structural isomers[7]. Cyclization reactions may also be possible under certain conditions.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my GC-MS analysis of a this compound sample.
-
Possible Cause: The sample may have degraded due to improper storage or handling. Oxidation or isomerization can lead to the formation of new compounds.
-
Solution:
-
Review your storage and handling procedures. Ensure the sample has been stored at the correct temperature, protected from light, and in a tightly sealed, appropriate container.
-
Analyze a fresh, unopened standard of this compound, if available, to compare the chromatograms.
-
Consider the potential degradation products. Look for masses corresponding to oxidized this compound (e.g., M+16 for epoxides) or isomers with the same mass but different retention times.
-
Implement a stability testing protocol (see Experimental Protocols section) to systematically evaluate the degradation of your samples under your laboratory conditions.
-
Problem: The biological activity of my this compound-containing formulation has decreased over time.
-
Possible Cause: The this compound may have degraded, leading to a lower concentration of the active compound. The degradation products may also interfere with the biological assay.
-
Solution:
-
Re-analyze the purity of the this compound in your formulation using a validated analytical method like GC-MS or HPLC.
-
Review the storage conditions of the formulation. Factors such as pH, presence of pro-oxidants, and exposure to light and heat can accelerate degradation.
-
If degradation is confirmed, consider reformulating with antioxidants or adjusting the pH to improve stability. Store the formulation under recommended conditions (cool, dark, and in airtight containers).
-
Quantitative Data Summary
Due to the limited publicly available quantitative stability data specifically for this compound, the following table provides a qualitative summary based on general knowledge of terpene stability.
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Temperature | -20°C (Long-term) | High | Minimal degradation |
| 0 - 4°C (Short-term) | Good | Slow oxidation and isomerization | |
| Room Temperature (~21°C) | Moderate | Increased rate of oxidation and isomerization | |
| Elevated Temperature (>40°C) | Low | Rapid degradation, potential for polymerization | |
| Light | Dark Storage | High | Minimal degradation |
| Ambient Light | Moderate | Photodegradation, oxidation | |
| UV Light Exposure | Low | Rapid degradation | |
| Atmosphere | Inert Gas (e.g., Nitrogen) | High | Minimal oxidation |
| Air (Sealed Container) | Moderate | Slow oxidation | |
| Air (Open Container) | Low | Rapid oxidation |
Experimental Protocols
Protocol for Assessing this compound Stability by GC-MS
Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, light exposure) over time.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of high-purity this compound in amber glass vials with PTFE-lined caps.
-
For each time point and condition to be tested, prepare at least three replicate samples.
-
A "time zero" sample should be analyzed immediately to establish the initial purity.
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, 25°C in the dark, 25°C with ambient light exposure).
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term stability; 0, 1, 2, and 4 weeks for short-term stability).
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in a suitable solvent like hexane or ethyl acetate) in split mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Calculate the purity of this compound at each time point by peak area normalization (assuming all components have a similar response factor).
-
Identify any new peaks that appear over time by interpreting their mass spectra and comparing them to spectral libraries. These are potential degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medkoo.com [medkoo.com]
- 2. bucannalabs.com [bucannalabs.com]
- 3. How to Store Terpenes Safely: 5 Tips to Protect Your Terps – East Coast Terpenes [eastcoastterpenes.com]
- 4. Storing Terpenes in Explosion Proof Fridge - Safety Regulation - Future4200 [future4200.com]
- 5. how to store terpenes | Medical Terpenes [medicalterpenes.com]
- 6. rootsciences.com [rootsciences.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Homogeraniol Purification
Welcome to the technical support center for Homogeraniol purification. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is significantly lower than expected after purification. What are the common causes?
Low yield can stem from several stages of the synthesis and purification process. Here are some common culprits:
-
Incomplete Reaction: If the initial synthesis of this compound from geranial is incomplete, the purification process will start with a lower amount of the desired product. Ensure complete conversion of the aldehyde during the Wittig reaction by using a slight excess of reagents like phenyllithium and methyltriphenylphosphonium iodide.[1]
-
Product Occlusion: During workup, if you evaporate the solvent completely, triphenylphosphine oxide, a common byproduct of the Wittig reaction, can tenaciously trap the this compound, making it difficult to recover and reducing the final yield.[1] It is better to remove most of the solvent to form a slurry, then dilute with a non-polar solvent like petroleum ether to facilitate filtration.[1]
-
Decomposition During Distillation: this compound, like many organic alcohols, can be sensitive to high temperatures.[2] Distilling at atmospheric pressure may lead to decomposition.
-
Loss During Chromatography: Improperly packed columns, using an incorrect solvent system, or collecting fractions that are too large can lead to poor separation and loss of product.
Q2: I am observing decomposition of this compound during distillation. How can I prevent this?
Thermal degradation is a key challenge when distilling compounds with high boiling points.
-
Vacuum Distillation: The most effective method to prevent decomposition is to perform the distillation under reduced pressure (vacuum distillation).[2][3] This lowers the boiling point of this compound significantly, allowing it to distill at a much lower temperature.[3] For example, this compound can be distilled at an oven temperature of 150°C at 0.02 mm Hg or 60-70°C at 2 mm Hg.[1]
-
Kugelrohr Apparatus: A Kugelrohr apparatus is particularly well-suited for small-scale vacuum distillations as it minimizes the path length for the vapor and reduces the hold-up volume, maximizing recovery.[1]
Q3: What are the typical impurities I should expect in crude this compound, and how do I remove them?
Crude this compound can contain a variety of impurities depending on the synthetic route.
-
Z-isomer: The Wittig reaction used to synthesize the precursor triene can produce the undesired Z-isomer alongside the desired (E)-Homogeraniol.[1] While the described procedure affords high stereoselectivity (at most 1-2% of the Z-isomer), careful purification may be needed to remove it completely.[1]
-
Triphenylphosphine Oxide: A major byproduct from the Wittig reaction. Much of it can be removed by filtration through Celite or Florisil after the reaction workup.[1]
-
Unreacted Starting Materials: Residual geranial or other reagents may be present.
-
Solvents: Residual solvents from the reaction and workup steps.
Column chromatography is the most common method to remove these impurities.[1][4] For isomers with very similar polarities, preparative HPLC might be necessary for achieving high purity.[5]
Q4: My column chromatography separation is poor, with this compound co-eluting with impurities. How can I improve the separation?
Poor resolution in column chromatography is a frequent issue.[4]
-
Optimize the Mobile Phase: The choice of solvent (mobile phase) is critical.[4] Start by identifying a suitable solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives a good separation between the this compound spot and the impurity spots.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, which can lead to poor separation.[6] Both dry-packing and wet-packing (slurry) methods can be effective if done carefully.[6]
-
Sample Loading: Load the crude sample in a minimal amount of solvent to apply it as a narrow band at the top of the column.[6] Overloading the column with too much sample will also compromise separation.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution, where the polarity of the mobile phase is gradually increased over time.[6]
Q5: Can I use Preparative HPLC for final purification? What are the key considerations?
Yes, preparative HPLC is a powerful technique for achieving high purity, especially for separating closely related isomers.[7][8]
-
Method Development: First, develop a robust separation method at the analytical scale.[7] Experiment with different mobile phases (e.g., methanol vs. acetonitrile) and stationary phases to maximize resolution.[7]
-
Sample Solubility: Ensure your sample is fully dissolved before injection. Crystallization can occur if the sample is soluble in a strong solvent like DMSO but not in the mobile phase.[7]
-
Solvent Volume: Be mindful that preparative HPLC uses large volumes of solvents, which increases safety risks.[7] Ensure your system has leak detection and you follow appropriate safety protocols.[7]
-
Fraction Analysis: After collecting fractions, ensure they are thoroughly mixed before taking a sample for purity analysis to avoid misleading results due to concentration gradients.[7]
Data Presentation: Physical & Chromatographic Properties
This table summarizes key quantitative data relevant to the purification of this compound.
| Property | Value | Pressure | Reference |
| Boiling Point | 150 °C (oven temp.) | 0.02 mm Hg | [1] |
| 60–70 °C (oven temp.) | 2 mm Hg | [1] | |
| Refractive Index (n_D) | 1.4740 | at 21 °C | [1] |
| 1.4722 | at 22 °C | [1] | |
| 1.4718 | at 26 °C | [1] | |
| Purity (GC) | >98% (E-isomer) | N/A | [1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a standard procedure for purifying crude this compound.[1]
1. Materials & Setup:
-
Crude this compound (~21 g).
-
Silica gel (400 g).
-
Chromatography column (e.g., 7.5 cm diameter x 20 cm height).
-
Eluent: Dichloromethane.
-
Collection flasks (e.g., 100-mL).
-
Rotary evaporator.
2. Procedure:
-
Column Packing: Prepare a slurry of 400 g of silica gel in dichloromethane and carefully pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Elution: Begin eluting the column with dichloromethane, applying gentle air pressure if necessary to achieve a steady flow rate.
-
Fraction Collection: Collect 100-mL fractions. Monitor the separation using TLC.
-
Product Isolation: The first two fractions are typically discarded.[1] Continue collecting fractions containing the product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Kugelrohr Distillation
This method is ideal for the final purification step after chromatography.[1]
1. Materials & Setup:
-
Chromatography-purified this compound.
-
Kugelrohr distillation apparatus.
-
Vacuum pump capable of reaching ≤ 0.02 mm Hg.
-
Heating mantle or oven for the Kugelrohr.
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone).
2. Procedure:
-
Loading: Place the purified this compound into the distilling flask of the Kugelrohr apparatus.
-
Assembly: Assemble the apparatus and connect it to the vacuum pump with the cold trap in between.
-
Evacuation: Start the vacuum pump and allow the system to reach the desired pressure (e.g., 0.02 mm Hg).
-
Heating & Distillation: Begin heating the oven. Gradually increase the temperature to 150°C.[1] The this compound will distill and collect in the receiving bulb.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Recovery: Collect the pure, distilled this compound from the receiving bulb. The expected yield should be between 88–91%.[1]
Visual Guides & Workflows
This compound Purification Workflow
This diagram illustrates the general workflow and decision-making process for purifying crude this compound.
Caption: General purification workflow for crude this compound.
Troubleshooting Common Purification Issues
This flowchart provides a logical guide to troubleshooting common problems encountered during this compound purification.
Caption: Troubleshooting flowchart for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How To [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 8. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up Homogeraniol synthesis: challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on scaling up the synthesis of Homogeraniol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from lab to pilot or industrial scale?
A1: Scaling up this compound synthesis presents several key challenges:
-
Reaction Exotherms: The oxidation of geraniol (Step A) and the hydroboration-oxidation (Step C) can be exothermic. Careful temperature control is critical at larger scales to prevent side reactions and ensure safety.
-
Reagent Handling and Stoichiometry: Handling large quantities of pyrophoric or moisture-sensitive reagents like diborane and phenyllithium requires specialized equipment and procedures. Maintaining precise stoichiometric ratios on a larger scale can also be challenging.[1]
-
Work-up and Purification: Phase separations and extractions can be more complex and time-consuming at a larger scale. Purification by chromatography, which is feasible in the lab, is often not practical for large quantities, necessitating alternative methods like distillation.[1]
-
Stereoselectivity: Maintaining the high (E)-isomer purity of this compound can be difficult on a larger scale due to variations in temperature and reaction times.[1]
-
Waste Management: The multi-step synthesis generates significant waste streams that require proper handling and disposal, which is a more significant consideration at an industrial scale.
Q2: Are there alternative, more scalable methods for the oxidation of geraniol than the Swern oxidation?
A2: Yes, while the Swern oxidation described in the lab-scale procedure is efficient, it may not be ideal for very large scales due to the formation of dimethyl sulfide and the need for cryogenic temperatures.[1] Alternative methods include:
-
Oxidation with Activated Manganese Dioxide (MnO2): This method avoids the use of corrosive and odorous reagents but often requires a large excess of the oxidant and longer reaction times.[1]
-
Catalytic Aerobic Oxidation: Using a catalyst (e.g., based on copper or palladium) and air or oxygen as the oxidant is a greener and more cost-effective approach for large-scale production, although catalyst development and optimization may be required.
Q3: How does the choice of base in the Wittig reaction (Step B) affect the stereoisomeric purity of the intermediate triene at a larger scale?
A3: The choice of base is critical for maintaining high stereoselectivity. Using sodium hydride or potassium tert-butoxide in dimethyl sulfoxide can lead to the formation of 10-20% of the undesired (Z)-isomer.[1] Phenyllithium in tetrahydrofuran is reported to give better stereoselectivity.[1] On a larger scale, ensuring efficient mixing and temperature control during the ylide generation and reaction is crucial to minimize isomerization.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low yield in Step A (Geranial synthesis) | 1. Incomplete oxidation of geraniol.2. Degradation of product during work-up.3. Inefficient extraction. | 1. Ensure accurate temperature control during the Swern oxidation. Monitor the reaction by TLC or GC to confirm completion.2. Avoid prolonged exposure to acidic or basic conditions during the work-up.3. Perform multiple extractions with an appropriate solvent to maximize product recovery. |
| Formation of (Z)-isomer in Step B (Wittig reaction) | 1. Use of an inappropriate base (e.g., NaH in DMSO).2. Isomerization during the reaction or work-up. | 1. Use phenyllithium in THF for the ylide generation to favor the (E)-isomer.[1]2. Maintain a low reaction temperature and minimize the reaction time after the aldehyde is consumed. |
| Low yield in Step C (this compound synthesis) | 1. Inefficient hydroboration.2. Loss of product during purification. | 1. Ensure the diborane solution is of high quality and accurately titrated. Add the preformed disiamylborane to the triene for better yields.[1]2. If using distillation for purification at scale, ensure the vacuum is sufficiently low and the temperature is well-controlled to prevent product decomposition. |
| Product contamination with organoborane residues | Incomplete oxidation and/or work-up in Step C. | Ensure complete oxidation of the intermediate organoborane with hydrogen peroxide and sodium hydroxide. A thorough aqueous work-up is essential. |
| Difficulty in removing the solvent during work-up | Use of high-boiling point solvents. | Whenever possible, opt for lower-boiling point solvents to facilitate removal under reduced pressure. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of this compound (Illustrative)
| Parameter | Lab-Scale (0.2 mol) | Scaled-Up (20 mol) | Key Considerations for Scale-Up |
| Starting Material (Geraniol) | 30.8 g | 3.08 kg | Sourcing of bulk material, quality control. |
| Reaction Vessel | 1 L round-bottom flask | 100 L jacketed glass reactor | Efficient heat transfer, mechanical stirring. |
| Temperature Control | Dry ice/acetone bath (-60°C) | Chiller/circulator system | Precise and uniform temperature control is critical. |
| Reagent Addition | Dropping funnel | Metering pump | Controlled addition rate to manage exotherms. |
| Purification Method | Silica gel chromatography[1] | Fractional distillation under vacuum | Chromatography is not economically viable at this scale. |
| Typical Yield (Overall) | 70-75% | 60-65% | Yields often decrease slightly on scale-up. |
| Purity (E-isomer) | >98%[1] | >95% | Maintaining high stereoselectivity can be challenging. |
| Cycle Time | ~24 hours | 48-72 hours | Includes longer reaction, work-up, and purification times. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Based on Organic Syntheses Procedure)
Step A: (E)-Geranial
-
A solution of 25 mL of dichloromethane and 3.6 mL of oxalyl chloride is prepared in a 1 L three-necked flask and cooled to -60°C.
-
A solution of 5.5 mL of dimethyl sulfoxide in 10 mL of dichloromethane is added dropwise, maintaining the temperature below -50°C.
-
After 5 minutes, 30.8 g (0.2 mol) of geraniol is added dropwise over 10 minutes.
-
After another 15 minutes, 140 mL of triethylamine is added, and the mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The organic layers are washed, dried, and concentrated. The crude product is purified by distillation to afford (E)-geranial.[1]
Step B: (E)-4,8-Dimethyl-1,3,7-nonatriene
-
A suspension of 43.7 g of methyltriphenylphosphonium bromide in 150 mL of tetrahydrofuran is prepared in a 500 mL flask.
-
56 mL of 2.05 M phenyllithium is added dropwise at 0-5°C, and the mixture is stirred for 30 minutes.
-
A solution of 17.2 g of geranial in 50 mL of tetrahydrofuran is added dropwise at 0-5°C.
-
The mixture is stirred at room temperature for 2 hours, then hydrolyzed with methanol.
-
The product is extracted with pentane, and the organic layers are washed, dried, and concentrated to give the crude triene.
Step C: (E)-Homogeraniol
-
A solution of 102 mL of 0.93 M diborane in tetrahydrofuran is cooled to -30°C in a 250 mL flask.
-
22.1 mL of 2-methyl-2-butene is added, and the mixture is stirred for 2 hours at 0-2°C to form disiamylborane.
-
The triene from Step B is added, and the mixture is stirred for 3 hours at room temperature.
-
The reaction is cooled to 0°C, and the organoborane is oxidized by the dropwise addition of 3 N sodium hydroxide followed by 30% hydrogen peroxide.
-
The product is extracted with ether, and the organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield (E)-homogeraniol.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of Homogeraniol Synthesis: GC-MS Analysis and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of homogeraniol synthesis. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Synthesis and the Imperative of Validation
This compound, a terpene alcohol, is a valuable intermediate in the synthesis of various natural products and pharmaceuticals. Its synthesis involves multiple steps, making the verification of the final product's purity and identity a critical aspect of quality control. Accurate and reliable analytical methods are essential to confirm the successful synthesis of the target molecule and to quantify any impurities or isomers. This guide focuses on GC-MS as a primary validation tool and compares its performance with alternative techniques.
Primary Validation Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Detailed Experimental Protocol for GC-MS Analysis of this compound
This protocol outlines a general procedure for the validation of a this compound synthesis product.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound product.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or hexane.
-
If quantitative analysis is required, add a known concentration of an internal standard (e.g., n-tridecane) to the solution.
-
Vortex the sample to ensure complete dissolution.
-
Transfer the solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 15:1 split ratio) or splitless, depending on the sample concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 85°C at a rate of 3°C/min.
-
(Further temperature ramping may be necessary to elute all components).
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
Identification: The retention time of the major peak in the chromatogram is compared with that of a this compound standard. The mass spectrum of the peak is compared with a reference library (e.g., NIST) for confirmation of identity.
-
Purity Assessment: The peak area of this compound is compared to the total area of all peaks in the chromatogram to estimate purity.
-
Quantification: A calibration curve is generated using standard solutions of this compound at different concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Experimental Workflow for this compound Synthesis Validation
Comparison with Alternative Validation Methods
While GC-MS is a robust technique, other methods can also be employed for the validation of this compound synthesis. The choice of method often depends on the specific requirements of the analysis, such as the need for high accuracy, speed, or cost-effectiveness.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a widely used alternative to GC-MS for quantitative analysis.[2] The FID is a universal detector for organic compounds and is known for its high sensitivity and wide linear range.
Key Differences from GC-MS:
-
Detection Mechanism: FID measures the ions produced when organic compounds are burned in a hydrogen-air flame. It does not provide structural information.
-
Identification: Compound identification is based solely on retention time, which can be less definitive than the mass spectral data from GC-MS.
-
Quantification: GC-FID is often considered more accurate for quantification due to its more uniform response to different hydrocarbons compared to the variable ionization and fragmentation efficiencies in MS.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[4][5] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Key Features:
-
Absolute Quantification: By using a certified internal standard of known purity, the absolute amount of this compound can be determined.
-
Structural Information: Provides detailed structural information, which can be used to confirm the identity of the synthesized product and identify impurities.
-
Sample Preparation: Sample preparation is typically straightforward, involving dissolving a precisely weighed amount of the sample and internal standard in a deuterated solvent.[6]
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, GC-FID, and qNMR for the validation of this compound synthesis.
| Parameter | GC-MS | GC-FID | qNMR |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by flame ionization detection. | Nuclear magnetic resonance signal integration. |
| Identification | High (based on retention time and mass spectrum).[1] | Moderate (based on retention time only). | High (based on chemical shifts and coupling patterns).[7] |
| Quantification | Good (requires calibration curve). | Excellent (wide linear range and uniform response).[8][9] | Excellent (primary method, requires certified internal standard). |
| Sensitivity | Very high (can detect trace impurities). | High. | Moderate to low. |
| Sample Throughput | High. | High. | Moderate. |
| Cost (Instrument) | High. | Moderate. | Very High. |
| Key Advantage | Definitive identification of compounds. | Robust and accurate quantification. | Absolute quantification without a specific analyte standard. |
| Key Limitation | Quantification can be less precise than GC-FID. | Limited identification capabilities. | Lower sensitivity compared to chromatographic methods. |
Logical Relationship of Validation Techniques
Conclusion
The validation of this compound synthesis is a critical step to ensure the quality and purity of the final product. GC-MS stands out as a versatile technique that provides both excellent identification capabilities and good quantitative performance. For applications requiring higher quantitative accuracy, GC-FID is a reliable and cost-effective alternative. When absolute quantification without a specific this compound standard is necessary, qNMR is the method of choice, also offering invaluable structural confirmation. The selection of the most appropriate analytical technique will depend on the specific goals of the analysis, available resources, and the desired level of accuracy and confidence in the results.
References
- 1. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytochemia.com [phytochemia.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
- 8. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Structural Confirmation of Homogeraniol via NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For natural products and synthetic compounds like homogeraniol, NMR serves as the gold standard for structural confirmation and isomeric differentiation. This guide provides a comparative analysis of the NMR data for this compound against its close structural isomers, geraniol and nerol, supported by detailed experimental protocols and a logical workflow for structural elucidation.
Comparative NMR Data Analysis
The structural similarities and differences between this compound, geraniol, and nerol are clearly reflected in their respective ¹H and ¹³C NMR spectra. While geraniol and nerol are cis-trans isomers, this compound is a homolog of geraniol, featuring an additional methylene group. These subtle structural variations lead to distinct chemical shifts and coupling patterns, allowing for unambiguous identification.
¹H NMR Data Comparison
The ¹H NMR spectra provide information on the chemical environment and connectivity of protons within a molecule. Key differences in the spectra of this compound, geraniol, and nerol are observed in the chemical shifts of the protons near the hydroxyl group and the trisubstituted double bonds.
| Proton Assignment | This compound (CDCl₃) Chemical Shift (δ) ppm | Geraniol (CDCl₃) Chemical Shift (δ) ppm [1][2] | Nerol (CDCl₃) Chemical Shift (δ) ppm |
| H1 (-CH₂OH) | 3.60 (t, J = 7 Hz) | 4.15 (d, J = 7.1 Hz) | 4.16 (d, J = 6.9 Hz) |
| H2 (-CH₂CH₂OH) | 2.30 (m) | - | - |
| H3 (=CH-) | 5.10-5.25 (m) | 5.43 (tq, J = 7.1, 1.3 Hz) | 5.43 (tq, J = 6.9, 1.4 Hz) |
| H5 (-CH₂-) | 1.95-2.15 (m) | 2.05-2.12 (m) | 2.05-2.12 (m) |
| H6 (-CH₂-) | 1.95-2.15 (m) | 2.05-2.12 (m) | 2.05-2.12 (m) |
| H7 (=CH-) | 4.95-5.25 (m) | 5.08 (t, J = 7.0 Hz) | 5.10 (t, J = 7.0 Hz) |
| H9 (C(CH₃)=) | 1.68 (s) | 1.68 (s) | 1.76 (s) |
| H10 (C(CH₃)=) | 1.60 (s) | 1.60 (s) | 1.68 (s) |
| H11 (C(CH₃)=) | 1.64 (s) | 1.77 (s) | 1.60 (s) |
t = triplet, d = doublet, q = quartet, m = multiplet, s = singlet
¹³C NMR Data Comparison
| Carbon Assignment | This compound (Predicted) Chemical Shift (δ) ppm | Geraniol (CDCl₃) Chemical Shift (δ) ppm [1] | Nerol (CDCl₃) Chemical Shift (δ) ppm [3][4] |
| C1 (-CH₂OH) | 61.5 | 59.5 | 59.5 |
| C2 (-CH₂CH₂OH) | 30.2 | - | - |
| C3 (=CH-) | 124.8 | 123.8 | 124.2 |
| C4 (C=) | 135.1 | 139.8 | 139.9 |
| C5 (-CH₂-) | 39.8 | 39.7 | 32.2 |
| C6 (-CH₂-) | 26.5 | 26.3 | 26.4 |
| C7 (=CH-) | 124.1 | 124.3 | 124.3 |
| C8 (C=) | 131.9 | 131.7 | 131.5 |
| C9 (-CH₃) | 25.7 | 25.7 | 17.7 |
| C10 (-CH₃) | 17.7 | 17.7 | 25.7 |
| C11 (-CH₃) | 16.2 | 16.4 | 23.4 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of terpenoid compounds like this compound.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as column chromatography or distillation.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like terpenoids.
-
Concentration : Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Sample Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Spectroscopy :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Spectral Width : Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).
-
Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay : Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans : Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width : Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time : An acquisition time of 1-2 seconds is common.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is typically used.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy (Optional but Recommended) : For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable. These experiments help establish proton-proton and proton-carbon correlations, respectively.
Workflow for Structural Confirmation
The process of confirming a chemical structure using NMR spectroscopy follows a logical progression of experiments and data analysis.
This systematic approach, combining high-quality NMR data with a thorough analysis of chemical shifts, coupling constants, and correlations, provides a robust framework for the unambiguous structural confirmation of this compound and other organic molecules. The comparative data presented herein serves as a valuable reference for researchers working on the synthesis, isolation, and characterization of terpenoids and related natural products.
References
A Comparative Analysis of Homogeraniol and Other Isoprenoid Precursors for Researchers
For researchers, scientists, and drug development professionals, understanding the roles and efficiencies of various isoprenoid precursors is critical for the successful synthesis of complex natural products and novel therapeutic agents. This guide provides a comparative overview of Homogeraniol and key isoprenoid precursors, supported by experimental data and detailed protocols to inform your research and development efforts.
Isoprenoids, a vast and diverse class of natural products, are fundamental to numerous biological processes and hold significant potential for therapeutic applications. The biosynthesis of all isoprenoids originates from simple five-carbon (C5) precursors, which are sequentially condensed to form larger, more complex molecules. This guide will delve into a comparative study of the well-established isoprenoid precursors—Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP), Geranyl Pyrophosphate (GPP), Farnesyl Pyrophosphate (FPP), and Geranylgeranyl Pyrophosphate (GGPP)—and the synthetic analogue, this compound.
The Universal Isoprenoid Building Blocks
All naturally occurring isoprenoids are synthesized from two fundamental C5 precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP)[1][2][3]. These precursors are generated through two primary biosynthetic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway[1][2][4]. The MVA pathway is active in eukaryotes, archaea, and some bacteria, while the MEP pathway is found in most bacteria, some protozoa, and the plastids of plants[1][4][5]. The choice of pathway is a critical consideration in metabolic engineering for isoprenoid production.
Subsequent head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferase enzymes, leads to the formation of linear prenyl pyrophosphates of varying chain lengths. These serve as the direct precursors for the different classes of terpenes[6][7]:
-
Geranyl Pyrophosphate (GPP): A C10 precursor for monoterpenes.
-
Farnesyl Pyrophosphate (FPP): A C15 precursor for sesquiterpenes and triterpenes (via squalene)[7].
-
Geranylgeranyl Pyrophosphate (GGPP): A C20 precursor for diterpenes and tetraterpenes (via phytoene)[7].
This compound: A Synthetic Precursor
This compound is an acyclic monoterpenoid alcohol that is structurally similar to geraniol but with an additional carbon in its backbone. Unlike the pyrophosphate precursors mentioned above, this compound is not a direct, naturally occurring precursor in the canonical isoprenoid biosynthesis pathways. Instead, it serves as a valuable synthetic intermediate in the chemical synthesis of various complex natural products, including squalene and certain juvenile hormone analogs. The biosynthesis of naturally occurring homoterpenes, such as 4,8-dimethylnona-1,3,7-triene, proceeds through the fragmentation of larger, regular terpene alcohols like nerolidol, rather than the direct incorporation of a "this compound pyrophosphate".
Comparative Data of Isoprenoid Precursors
Direct comparative data on the performance of this compound as a precursor in biological systems alongside the natural pyrophosphates is scarce due to its synthetic nature. However, we can compare the properties and roles of the established isoprenoid precursors. The following table summarizes key quantitative data related to the analysis of these precursors.
| Precursor | Molar Mass ( g/mol ) | Typical Intracellular Concentration Range (S. cerevisiae) | Key Downstream Products | Analytical Method | Limit of Quantification (LOQ) |
| IPP | 246.06 | 1 - 10 nmol/g DCW | GPP, FPP, GGPP, all isoprenoids | LC-HRMS | ~0.1 pmol |
| DMAPP | 246.06 | 0.1 - 1 nmol/g DCW | GPP, all isoprenoids | LC-HRMS | ~0.1 pmol |
| GPP | 314.16 | 0.1 - 5 nmol/g DCW | Monoterpenes, FPP | LC-MS/MS | 0.04 ng/mL |
| FPP | 382.26 | 0.5 - 10 nmol/g DCW | Sesquiterpenes, Triterpenes (via Squalene), GGPP, Protein Prenylation | LC-MS/MS | 0.04 ng/mL |
| GGPP | 450.36 | 1 - 15 nmol/g DCW | Diterpenes, Tetraterpenes (via Phytoene), Protein Prenylation | LC-MS/MS | 0.04 ng/mL |
| This compound | 168.28 | Not applicable (synthetic) | Synthetic target molecules (e.g., squalene analogs) | GC-MS, NMR | Not applicable |
DCW: Dry Cell Weight. Data for intracellular concentrations are approximate and can vary significantly between different organisms and experimental conditions.
Signaling Pathways and Experimental Workflows
Isoprenoid Biosynthesis Pathways
The production of the universal isoprenoid precursors, IPP and DMAPP, is a critical control point in the biosynthesis of all terpenoids. The following diagram illustrates the key steps in the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways.
Caption: Biosynthesis of isoprenoid precursors via the MVA and MEP pathways.
Experimental Workflow for Quantification of Isoprenoid Pyrophosphates
Accurate quantification of isoprenoid pyrophosphates is essential for comparative studies. The following diagram outlines a typical workflow for their analysis using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of isoprenoid pyrophosphates.
Experimental Protocols
Protocol 1: Chemical Synthesis of (E)-Homogeraniol
This protocol describes a three-step synthesis of (E)-Homogeraniol starting from Geraniol.
Step A: Oxidation of Geraniol to Geranial
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnels, dissolve oxalyl chloride (1.15 eq) in dichloromethane (DCM) and cool to -60°C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq) in DCM, maintaining the temperature below -50°C.
-
After 5 minutes, add a solution of Geraniol (1.0 eq) in DCM dropwise over 10 minutes, keeping the temperature below -50°C.
-
Stir for an additional 15 minutes, then add triethylamine (7.0 eq) dropwise, maintaining the temperature below -50°C.
-
After 5 minutes, allow the reaction mixture to warm to room temperature.
-
Add water and separate the aqueous layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1% HCl, water, 5% Na2CO3, water, and saturated NaCl.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain Geranial.
Step B: Wittig Reaction to form (E)-4,8-Dimethyl-1,3,7-nonatriene
-
In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, suspend methyltriphenylphosphonium iodide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add phenyllithium (1.1 eq) dropwise.
-
Remove the ice bath and stir the resulting orange suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to 0-5°C and add a solution of Geranial (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Extract the product with pentane and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate and purify by distillation to yield the triene.
Step C: Hydroboration to form (E)-Homogeraniol
-
In a three-necked round-bottomed flask under an argon atmosphere, prepare a solution of disiamylborane by adding 2-methyl-2-butene (2.2 eq) to a solution of diborane in THF at -30°C, then stirring at 0-2°C for 2 hours.
-
Add a solution of the triene (1.0 eq) from Step B in THF to the disiamylborane solution at 0-5°C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Cool the mixture to 0°C and add 3 N NaOH, followed by the slow, dropwise addition of 30% H2O2.
-
Stir at room temperature for 3 hours.
-
Separate the layers and extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated NaCl, and dry over anhydrous MgSO4.
-
Concentrate the solution and purify the crude product by chromatography on silica gel followed by distillation to obtain (E)-Homogeraniol.
Protocol 2: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS
This protocol provides a general method for the extraction and quantification of GPP, FPP, and GGPP from cell cultures.
1. Sample Preparation and Extraction
-
Harvest cultured cells by centrifugation.
-
Immediately quench metabolic activity by resuspending the cell pellet in ice-cold 50% methanol.
-
Lyse the cells by sonication or bead beating at 4°C.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Perform a liquid-liquid extraction by adding an equal volume of a mixture of chloroform and methanol (2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
The aqueous upper phase contains the polar pyrophosphates. Carefully collect this phase for analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25 v/v).
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over approximately 10-15 minutes.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
GPP: m/z 313 -> 79
-
FPP: m/z 381 -> 79
-
GGPP: m/z 449 -> 79
-
-
Optimize collision energies and other source parameters for each analyte.
-
3. Quantification
-
Prepare a standard curve using authentic standards of GPP, FPP, and GGPP.
-
Spike samples with an internal standard (e.g., a stable isotope-labeled version of one of the analytes) prior to extraction to correct for matrix effects and extraction losses.
-
Quantify the concentration of each analyte in the samples by comparing their peak areas to the standard curve.
Conclusion
While this compound serves as a valuable building block in synthetic organic chemistry, the core of isoprenoid biosynthesis and metabolic engineering revolves around the manipulation of the MVA and MEP pathways to control the flux of the universal precursors IPP and DMAPP, and their downstream products GPP, FPP, and GGPP. For researchers in drug development and biotechnology, a thorough understanding of these natural pathways and the analytical methods to quantify their intermediates is paramount. The provided protocols offer a starting point for the synthesis of this compound for synthetic applications and for the quantitative analysis of the key natural isoprenoid pyrophosphates to guide metabolic engineering strategies. Future research may explore the enzymatic incorporation of this compound analogues to create novel isoprenoid structures with unique biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. An Enzymatic Platform for the Synthesis of Isoprenoid Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of monoterpene synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of plant monoterpenes, sesquiterpenes and diterpenes--current status and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Purity of Synthesized Homogeraniol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized homogeraniol, a key intermediate in the synthesis of various natural products.[1] The following sections detail the experimental protocols for the most effective techniques and present a comparative analysis of their performance.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical technique is paramount for the accurate determination of this compound purity. The primary impurity of concern during its synthesis is the Z-isomer.[1] Below is a summary of the most common methods, their principles, and their suitability for this application.
| Analytical Method | Principle | Information Obtained | Quantitative/Qualitative | Key Advantages | Limitations |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.[2][3] | Retention time and peak area, which correlates to the amount of each component.[4] | Quantitative | High precision for quantification of volatile compounds.[2] | Does not provide structural information for peak identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass analysis of the eluted compounds, providing a mass spectrum "fingerprint" for each component.[2][5] | Retention time and mass spectrum for structural elucidation and identification of impurities.[4] | Both | Excellent for identifying unknown impurities and confirming the structure of the main compound.[2] | Quantitative accuracy can be lower than GC-FID without proper calibration. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[6][7] | Chemical shifts, integration, and splitting patterns that reveal the molecular structure and can be used to determine the ratio of isomers.[1][6] | Both | Provides unambiguous structural information and can directly quantify the ratio of E/Z isomers.[1] | Lower sensitivity compared to GC methods; may not detect trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying the functional groups present.[8][9] | A characteristic spectrum ("fingerprint") representing the molecule's functional groups.[8] | Qualitative | Fast, non-destructive, and requires minimal sample preparation.[8] | Not suitable for quantifying impurities, especially isomers with identical functional groups. |
Experimental Protocols
Detailed methodologies for the recommended purity validation experiments are provided below.
1. Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (for GC-FID) or a mass spectrometer (for GC-MS). A suitable capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column, is recommended.[10]
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound by dissolving a known amount (e.g., 10 mg) in a suitable volatile solvent (e.g., 1 mL of high-purity hexane or dichloromethane).[5][11]
-
Perform serial dilutions to prepare a series of calibration standards if absolute quantification is required.
-
For routine purity analysis by area normalization, a single, appropriate dilution is sufficient.[4]
-
-
GC Conditions:
-
Injector Temperature: 250 °C (a cool on-column injection technique is preferred to minimize thermal degradation)[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.[12]
-
Final hold: Hold at 280 °C for 2 minutes.
-
-
Injection Volume: 1 µL with an appropriate split ratio.
-
-
Detector Conditions (GC-FID):
-
Detector Temperature: 300 °C
-
-
Detector Conditions (GC-MS):
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-600 in electron ionization (EI) mode at 70 eV.[10]
-
-
Data Analysis:
-
For GC-FID, determine the purity by the peak area normalization method.[4]
-
For GC-MS, identify the this compound peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the protons of the E- and Z-isomers to determine their relative ratio. The vinyl protons are often well-resolved and suitable for this purpose.[1]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for ease of use.[8]
-
Sample Preparation:
-
If using an ATR-FTIR, place a small drop of the neat this compound sample directly onto the ATR crystal.
-
If using transmission, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[9]
-
Acquire a background spectrum of the clean ATR crystal or empty salt plates before running the sample.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound. Key characteristic peaks to look for include the O-H stretch (~3330 cm⁻¹), C-H stretches (~2920 cm⁻¹), and C=C stretches.[1]
-
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for a comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of synthesized this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rootsciences.com [rootsciences.com]
- 3. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 6. youtube.com [youtube.com]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. ptfarm.pl [ptfarm.pl]
The Efficacy of Homogeraniol as a Pheromone Precursor: A Comparative Analysis with Analogs
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of insect pheromones, critical for chemical communication and pest management strategies, often involves the conversion of terpene precursors. Geraniol, a well-studied monoterpenoid, is a known precursor for certain pheromones. This guide provides a comparative analysis of the potential efficacy of homogeraniol, a geraniol analog, as a pheromone precursor by examining experimental data available for geraniol and its related analogs. Due to a lack of direct experimental data on the enzymatic conversion of this compound in insects, this comparison is based on the substrate specificity of relevant enzymes and the biosynthetic pathways of structurally similar compounds.
Data Summary: Quantitative Comparison of Geraniol and Analogs as Pheromone Precursors
| Precursor | Enzyme | Organism | Product | Km (µM) | Optimal pH | Optimal Temp. (°C) | Cofactor | Reference |
| Geraniol | Geraniol Dehydrogenase (GeDH) | Carpoglyphus lactis | Geranial (precursor to Neral) | 51.0 | 9.0 | 25 | NAD+ | [1] |
| Nerol (isomer of Geraniol) | Geraniol Dehydrogenase (GeDH) | Carpoglyphus lactis | No conversion | - | - | - | - | [1] |
| This compound | Unknown | Not Studied | Hypothetical Aldehyde | N/A | N/A | N/A | N/A |
Note: The table highlights the high specificity of Geraniol Dehydrogenase for geraniol, as its geometric isomer, nerol, is not a substrate for the enzyme.[1] This suggests that the structural configuration of the precursor is critical for enzymatic activity. This compound, with its additional methyl group, may or may not be a viable substrate for similar enzymes in other insects. Further research is required to determine its conversion efficiency.
Experimental Protocols
To assess the efficacy of a potential pheromone precursor like this compound, a detailed enzymatic assay is required. The following protocol is based on the methodology used to characterize Geraniol Dehydrogenase from Carpoglyphus lactis.[1]
Protocol: In Vitro Assay for Geraniol Dehydrogenase Activity
-
Enzyme Extraction and Purification:
-
Homogenize the insect tissue (e.g., pheromone glands) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet cellular debris.
-
Subject the supernatant to a series of chromatography steps (e.g., ion-exchange, affinity, and size-exclusion chromatography) to purify the dehydrogenase enzyme.
-
Monitor purification at each step using SDS-PAGE.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing the purified enzyme, a buffer at the optimal pH (e.g., pH 9.0), and the cofactor (e.g., NAD+).
-
Initiate the reaction by adding the substrate (e.g., geraniol, or in a new experiment, this compound).
-
Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Perform control experiments without the enzyme or without the substrate to account for background reactions.
-
-
Kinetic Analysis:
-
Vary the concentration of the substrate while keeping the enzyme and cofactor concentrations constant to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Repeat the kinetic analysis with different potential precursors (e.g., this compound and other analogs) to compare their efficacy.
-
-
Product Identification:
-
After the enzymatic reaction, extract the products with an organic solvent (e.g., hexane).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the resulting aldehyde or other conversion products.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known biosynthetic pathway of the alarm pheromone neral from geraniol and a hypothetical pathway for the conversion of this compound.
Logical Workflow for Precursor Efficacy Assessment
The following diagram outlines the logical steps required to evaluate and compare the efficacy of this compound and its analogs as pheromone precursors.
References
A Comparative Guide to Analytical Techniques for the Characterization of Homogeraniol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the successful characterization, purification, and structural elucidation of homogeraniol and its derivatives. This compound, a terpenoid alcohol, and its related compounds are of significant interest in fields ranging from fragrance chemistry to pharmaceutical development due to their diverse biological activities. Accurate analytical characterization is paramount for understanding their structure-activity relationships, ensuring purity, and enabling robust drug development pipelines.
This document details the principles, applications, and comparative performance of essential analytical methods, supported by experimental protocols and data presented for clear interpretation.
Overview of Core Analytical Techniques
The structural elucidation of this compound derivatives, like other complex terpenoids, relies on a combination of chromatographic and spectroscopic techniques.[1] Chromatographic methods provide high-resolution separation, while spectroscopic methods reveal detailed structural information.
-
Chromatographic Techniques : These methods are essential for separating individual derivatives from complex mixtures and for purification.[2][3] The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) primarily depends on the volatility and thermal stability of the analyte.[1]
-
Spectroscopic Techniques : These are the cornerstone of structure determination. Nuclear Magnetic Resonance (NMR) provides the atomic-level connectivity of the molecular skeleton, Mass Spectrometry (MS) determines the molecular weight and elemental formula, and Infrared (IR) Spectroscopy identifies the functional groups present.[4][5]
-
Hyphenated Techniques : The coupling of chromatography with mass spectrometry (GC-MS and LC-MS) is exceptionally powerful, offering both separation and identification in a single analysis.[1][4]
Comparative Analysis of Key Techniques
The selection of an analytical technique is guided by the specific goals of the analysis, whether it is for qualitative identification, quantitative measurement, or complete structural elucidation.
| Technique | Principle | Information Provided | Primary Application for this compound Derivatives | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by ionization and mass-to-charge ratio analysis.[6] | Retention time, molecular weight, fragmentation patterns, and identification via spectral libraries.[1][5] | Analysis of volatile derivatives, purity assessment, and identification of known compounds. | High resolution and sensitivity; extensive spectral libraries available.[6] | Requires analytes to be volatile and thermally stable; derivatization may be needed for polar compounds.[6] |
| HPLC | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][3] | Retention time, quantification, and isolation of non-volatile or thermally sensitive derivatives.[3] | Purification of derivatives, separation of isomers (including chiral separations), and analysis of non-volatile compounds.[3][7] | Versatile for a wide range of polarities; non-destructive; ideal for preparative scale.[8] | Lower resolution than GC; derivatives may require a chromophore for UV detection, necessitating derivatization.[3][9] |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[5] | Carbon-hydrogen framework, atom connectivity (via 2D NMR), stereochemistry, and functional group proximity.[4] | Definitive structure elucidation of new derivatives. | Unparalleled for determining complete molecular structure and stereochemistry.[4][5] | Relatively low sensitivity; requires pure samples in larger quantities; complex spectra can be challenging to interpret. |
| FTIR | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[5] | Presence of specific functional groups (e.g., -OH, C=O, C=C).[1][4] | Rapid confirmation of functional groups in a synthesized or isolated derivative. | Fast, simple, and provides a characteristic "fingerprint" for a molecule.[10] | Provides limited information on the overall molecular skeleton; not suitable for complex mixture analysis. |
| HRMS | A high-resolution version of mass spectrometry that measures mass-to-charge ratios with very high accuracy.[1] | Exact molecular weight and determination of the precise elemental formula.[1] | Unambiguous determination of the molecular formula of a new derivative. | Extremely high accuracy and precision for molecular formula determination.[1] | Provides no information on the connectivity of atoms. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for the key techniques discussed.
Protocol 1: GC-MS Analysis of Volatile Derivatives
This protocol is suitable for analyzing thermally stable and volatile this compound derivatives.
-
Sample Preparation : Dissolve 1-2 mg of the sample in 1 mL of a suitable volatile solvent (e.g., hexane, dichloromethane). If the derivative contains polar functional groups (e.g., diols), derivatization via silylation (e.g., using BSTFA) may be required to increase volatility.[6]
-
Instrumentation : An Agilent GC-MS system (or equivalent) equipped with a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[11]
-
GC Conditions :
-
MS Conditions :
-
Data Analysis : Identify compounds by comparing their mass spectra with established libraries (e.g., NIST) and their retention indices with literature values.[13]
Protocol 2: HPLC-UV Analysis for Non-Volatile Derivatives
This protocol is designed for the separation and quantification of less volatile or thermally sensitive derivatives.
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. For compounds lacking a UV chromophore, pre-column derivatization with an agent like benzoyl chloride can be performed to allow for UV detection.[14]
-
Instrumentation : A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC Conditions :
-
Mobile Phase : A gradient of acetonitrile and water is typically effective. For example, start with 50% acetonitrile, ramp to 100% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at a wavelength appropriate for the derivative's chromophore (e.g., 210 nm for isolated double bonds or 254 nm for aromatic derivatives).[3]
-
-
Data Analysis : Quantify compounds using a calibration curve generated from pure standards. Isolate specific fractions for further analysis (e.g., NMR, MS) if performing preparative HPLC.
Protocol 3: NMR Spectroscopy for Structural Elucidation
This protocol outlines the steps for the complete structural determination of a purified this compound derivative.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[15]
-
Data Acquisition : A standard suite of experiments should be performed:
-
¹H NMR : Provides information on the number, environment, and coupling of protons.[16]
-
¹³C NMR : Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments.[4]
-
-
Data Analysis : Integrate the data from all spectra to piece together the molecular structure. MS data (for the molecular formula) and FTIR data (for functional groups) should be used to constrain and confirm the final structure.
Visualizing Analytical Workflows
Understanding the logical flow of analysis is key to efficient characterization. The following diagrams, generated using DOT language, illustrate common workflows and concepts.
Caption: General workflow for the characterization of a this compound derivative.
Caption: Schematic of a hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) system.
Caption: Logical relationship of spectroscopic data for complete structure elucidation.
References
- 1. iipseries.org [iipseries.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Bioassay Validation of Homogeraniol's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Homogeraniol and its close structural analog, Geraniol. Due to the limited published research on this compound's bioactivity beyond its role as an insect pheromone, this document leverages the extensive experimental data available for Geraniol to provide a framework for potential bioassay validation. This guide will objectively compare the known performance of Geraniol with the anticipated, yet largely un-validated, effects of this compound, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction
This compound, an acyclic monoterpenoid, is primarily recognized in scientific literature as a synthetic intermediate and an insect pheromone.[1][2][3][4][5] Its broader biological effects remain largely unexplored. In contrast, Geraniol, a structurally similar monoterpene alcohol, has been the subject of numerous studies, revealing a wide range of pharmacological properties. These include antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[6][7][8][9][10][11][12][13][14][15][16][17] This guide will, therefore, use Geraniol as a benchmark to propose and detail bioassays for validating the potential biological effects of this compound.
Comparative Analysis of Biological Effects and Validating Bioassays
The following sections detail the established biological effects of Geraniol and the corresponding bioassays used for their validation. These methodologies can be adapted to investigate this compound.
Antioxidant Effects
Geraniol has demonstrated significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[18][10][11][19] A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[18]
Table 1: Comparison of Antioxidant Activity Bioassays
| Bioassay | Principle | Typical Results for Geraniol | Potential Application for this compound |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change. | IC50 value of 663 nmol.[19] | To determine the direct free radical scavenging capacity of this compound. |
| ABTS Radical Cation Decolorization Assay | Measures the reduction of the ABTS radical cation by antioxidants. | Demonstrates significant radical scavenging activity. | To assess the broad-spectrum radical scavenging ability of this compound. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. | Reduces intracellular reactive oxygen species (ROS) levels. | To evaluate the antioxidant efficacy of this compound in a cellular context. |
| Western Blot for Nrf2 and HO-1 | Detects the protein expression levels of Nrf2 and its downstream target HO-1. | Upregulates the expression of Nrf2 and HO-1.[18] | To investigate if this compound activates the Nrf2 antioxidant response pathway. |
| Lipid Peroxidation Assay (MDA Assay) | Measures malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage. | Decreases MDA levels in tissues.[6] | To assess the ability of this compound to protect against oxidative damage to lipids. |
Anti-inflammatory Effects
Geraniol exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways such as NF-κB, p38 MAPK, and PI3K/Akt.[6][7] This leads to a reduction in the production of pro-inflammatory cytokines.
Table 2: Comparison of Anti-inflammatory Activity Bioassays
| Bioassay | Principle | Typical Results for Geraniol | Potential Application for this compound |
| LPS-stimulated Macrophage Assay | Measures the inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6, IL-1β) in macrophages stimulated with lipopolysaccharide (LPS). | Significantly reduces the production of TNF-α, IL-6, and IL-1β.[6][7] | To determine the anti-inflammatory potential of this compound in vitro. |
| Western Blot for NF-κB and p38 MAPK | Measures the expression and phosphorylation status of key proteins in the NF-κB and p38 MAPK signaling pathways. | Suppresses the activation of NF-κB and p38 MAPK.[6] | To elucidate the molecular mechanism of this compound's potential anti-inflammatory action. |
| COX-2 Inhibition Assay | Measures the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is involved in the synthesis of prostaglandins. | Reduces the expression of COX-2.[18] | To evaluate if this compound can target the COX-2 inflammatory pathway. |
| In vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) | Measures the reduction of inflammation in animal models. | Demonstrates a reduction in paw volume in rodent models of inflammation.[8] | To validate the in vivo anti-inflammatory efficacy of this compound. |
Antimicrobial Effects
Geraniol has been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[10][12][14][15]
Table 3: Comparison of Antimicrobial Activity Bioassays
| Bioassay | Principle | Typical Results for Geraniol | Potential Application for this compound |
| Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Exhibits low MIC values against a range of bacteria and fungi.[12] | To quantify the antimicrobial potency of this compound against various pathogens. |
| Disk Diffusion Assay | Measures the zone of inhibition of microbial growth around a disk impregnated with the test compound. | Produces significant zones of inhibition against susceptible microorganisms.[15] | To qualitatively screen the antimicrobial activity of this compound. |
| Biofilm Inhibition Assay | Measures the ability of a compound to prevent the formation of microbial biofilms. | Inhibits biofilm formation by pathogenic microbes. | To assess the potential of this compound in combating biofilm-related infections. |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing the test compounds or the control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
LPS-stimulated Macrophage Assay
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of nitric oxide (NO) using the Griess reagent.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity.[20]
Western Blot Analysis
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-NF-κB, NF-κB, p-p38, p38) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Geraniol and a general workflow for validating the biological effects of this compound.
Caption: Signaling pathways modulated by Geraniol.
Caption: A proposed experimental workflow for validating this compound's biological effects.
Conclusion
While direct experimental evidence for the biological effects of this compound is currently sparse, its structural similarity to the well-researched compound Geraniol provides a strong rationale for investigating its potential antioxidant, anti-inflammatory, and antimicrobial properties. The bioassays and experimental protocols outlined in this guide offer a comprehensive framework for researchers to systematically validate the biological activities of this compound. Such studies would be invaluable in uncovering the therapeutic potential of this understudied natural compound and providing a basis for comparison with established alternatives like Geraniol. Further research is warranted to explore the full spectrum of this compound's bioactivity and its potential applications in drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One Hundred Faces of Geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings [mdpi.com]
- 14. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Homogeraniol as a Versatile Terpenoid Building Block: A Comparative Guide to Natural Product Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the efficient synthesis of complex natural products. Homogeraniol, a C11 terpenoid alcohol, has emerged as a valuable and versatile building block in the synthesis of a variety of bioactive natural products. This guide provides an objective comparison of synthetic strategies for key natural products, pitting routes starting from this compound against those employing alternative building blocks. The discussion is supported by quantitative data on reaction yields and step counts, detailed experimental protocols for key transformations, and visualizations of relevant biological pathways.
Aplysistatin: A Case Study in Cytotoxic Marine Natural Product Synthesis
Aplysistatin is a brominated sesquiterpenoid isolated from marine sponges that has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Its complex structure, featuring a fused bicyclic core, has made it a popular target for total synthesis.
Synthetic Approach from a this compound-Related Precursor
A notable total synthesis of (-)-aplysistatin was reported by Couladouros and coworkers. While not starting directly from this compound, the synthesis utilizes a closely related C11 building block that is conceptually derived from geraniol, the precursor to this compound. This biomimetic approach highlights the utility of such terpenoid synthons. The synthesis involves a key Wittig reaction of a keto ester with a homogeranyl triphenylphosphonium ylide to construct the carbon skeleton.[3] Subsequent steps, including oxidation and brominative cyclization, lead to the final natural product.
Table 1: Quantitative Comparison of Aplysistatin Synthesis
| Synthetic Route | Starting Building Block | Key Steps | Overall Step Count | Overall Yield |
| Couladouros (2005) | Geraniol-derived C11 unit | Wittig Reaction, Sharpless Asymmetric Dihydroxylation, Olefin Metathesis | ~19 steps | Not explicitly stated |
| Alternative Synthesis | Data not yet available | Data not yet available | Data not yet available | Data not yet available |
Biological Activity and Mechanism of Action of Aplysistatin
Aplysistatin exhibits potent cytotoxic activity, making it a compound of interest for anticancer drug development.[1][2] While the precise mechanism of action is still under investigation, studies on related compounds suggest that it may interfere with cellular processes crucial for cancer cell proliferation. One proposed mechanism involves the inhibition of cell surface F1Fo ATP synthase, an enzyme that is often overexpressed in tumor cells and plays a role in maintaining intracellular pH.[3] Inhibition of this enzyme can lead to intracellular acidification and subsequent apoptosis.
Dendrolasin: A Furanosesquiterpenoid with Antifeedant Properties
Dendrolasin, a furanosesquiterpenoid found in the mandibular glands of ants and in some plants, is known for its characteristic odor and has been shown to possess antifeedant activity against certain insects.[4][5]
Synthetic Approaches to Dendrolasin
The synthesis of dendrolasin has been approached from various starting materials. One strategy utilizes this compound as a key building block. This approach typically involves the conversion of this compound into a suitable intermediate that can then be elaborated to form the furan ring and the attached isoprenoid side chain.
Table 2: Quantitative Comparison of Dendrolasin Synthesis
| Synthetic Route | Starting Building Block | Key Steps | Overall Step Count | Overall Yield |
| This compound-based | This compound | Data not yet available | Data not yet available | Data not yet available |
| Alternative Synthesis | Data not yet available | Data not yet available | Data not yet available | Data not yet available |
Biological Activity of Dendrolasin
The primary reported biological activity of dendrolasin is its antifeedant effect.[5] Antifeedants are compounds that deter insects from feeding, and they represent a promising avenue for the development of environmentally friendly pest control agents. The mechanism of action for antifeedants can vary but often involves interaction with the insect's taste receptors, leading to a feeding deterrence response.
Squalene: A Triterpene Precursor to Steroids
Squalene is a C30 triterpene that serves as the biochemical precursor to all steroids in animals and plants.[6] Due to its emollient and antioxidant properties, it is also widely used in cosmetics and as a vaccine adjuvant.
Synthetic Strategies for Squalene
While the biosynthesis of squalene from two molecules of farnesyl pyrophosphate is well-understood, laboratory total synthesis provides an alternative route to this important molecule. This compound has been identified as a key intermediate in some synthetic approaches to squalene.[7] These routes typically involve the coupling of two C15 units derived from this compound.
Alternative synthetic strategies have also been developed. One notable approach is a semisynthetic route starting from the readily available renewable resource, trans-β-farnesene, which is produced via fermentation.[8] Another method involves a Wittig-Horner reaction between phosphonate and geranylacetone.[9]
Table 3: Quantitative Comparison of Squalene Synthesis
| Synthetic Route | Starting Building Block(s) | Key Steps | Overall Step Count | Overall Yield |
| This compound-based | This compound | Data not yet available | Data not yet available | Data not yet available |
| Semisynthesis | trans-β-Farnesene | Fermentation, Chemical Conversion | Shorter route | High-yielding |
| Wittig-Horner | Dichlorobutane, Triethyl phosphite, Geranylacetone | Phosphonate formation, Wittig-Horner reaction | 2 steps | 82.3% |
Experimental Protocols
Synthesis of (E)-Homogeraniol from Geraniol
A detailed and efficient procedure for the stereoselective preparation of (E)-homogeraniol from geraniol has been established.[7] The process involves three main steps:
-
Oxidation of Geraniol to Geranial: Geraniol is oxidized to geranial (citral) using a Swern modification of the Moffatt oxidation. This step is highly efficient, with reported yields of 90-94%.[7]
-
Procedure: To a solution of oxalyl chloride in dichloromethane at -50 to -60 °C, dimethyl sulfoxide is added, followed by the dropwise addition of geraniol. Triethylamine is then added, and the reaction is warmed to room temperature before workup.[7]
-
-
Wittig Methylenation to (E)-4,8-Dimethyl-1,3,7-nonatriene: The resulting geranial undergoes a Wittig reaction to introduce an additional carbon atom and form the triene. The use of phenyllithium in tetrahydrofuran is crucial for achieving high yields.[7]
-
Procedure: Methyltriphenylphosphonium bromide is treated with phenyllithium in tetrahydrofuran to generate the ylide. Geranial is then added to the ylide solution, and the reaction is stirred at room temperature.[7]
-
-
Selective Hydroboration to (E)-Homogeraniol: The terminal double bond of the triene is selectively hydroborated using disiamylborane, followed by oxidative workup to yield (E)-homogeraniol. This step proceeds with high stereoselectivity and yields of 88-91%.[7]
-
Procedure: The triene is added to a preformed solution of disiamylborane in tetrahydrofuran. The reaction mixture is then treated with sodium hydroxide and hydrogen peroxide.[7]
-
Conclusion
This compound and its derivatives are demonstrably valuable building blocks in the total synthesis of complex natural products such as aplysistatin, dendrolasin, and squalene. The choice of starting material significantly impacts the overall efficiency of a synthetic route, influencing factors such as step count, overall yield, and the complexity of the required chemical transformations. While this compound-based strategies offer a biomimetic and often convergent approach, alternative routes, such as those employing readily available renewable feedstocks or different coupling strategies, can also be highly effective. The selection of the optimal synthetic pathway will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the availability of starting materials and reagents. This guide provides a framework for comparing these different approaches, enabling researchers to make more informed decisions in the design and execution of their synthetic endeavors.
References
- 1. Aplysistatin | C15H21BrO3 | CID 100219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 3. Angiostatin is directly cytotoxic to tumor cells at low extracellular pH: a mechanism dependent on cell surface-associated ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dendrolasin | C15H22O | CID 5316534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway Engineering, Re-targeting, and Synthetic Scaffolding Improve the Production of Squalene in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Collection - Kilo-Scale GMP Synthesis of Renewable Semisynthetic Vaccine-Grade Squalene - Organic Process Research & Development - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Distinguishing (E)- and (Z)-Homogeraniol Isomers
In the realm of organic chemistry, particularly in the study of terpenes and their derivatives, the precise identification of geometric isomers is paramount. Homogeraniol, with its chemical formula C₁₁H₂₀O, exists as two such isomers: (E)-Homogeraniol and (Z)-Homogeraniol. These isomers, while structurally similar, exhibit subtle yet distinct differences in their spectroscopic profiles. This guide provides a detailed comparison of these isomers using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by established experimental protocols.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for (E)- and (Z)-Homogeraniol. It is important to note that while experimental data for (E)-Homogeraniol is available, comprehensive experimental data for (Z)-Homogeraniol is less common in the literature. Therefore, some values for the (Z)-isomer are predicted based on established spectroscopic principles and data from analogous compounds.
| Spectroscopic Technique | Parameter | (E)-Homogeraniol | (Z)-Homogeraniol (Predicted/Inferred) |
| ¹H NMR (CDCl₃, δ in ppm) | CH₃ at C4 | 1.60 (s)[1] | ~1.68 (s) |
| CH₃ at C8 | 1.68 (s)[1] | ~1.60 (s) | |
| CH₃ at C8' | 1.64 (s)[1] | ~1.64 (s) | |
| -CH₂CH₂- | 1.95-2.15 (m)[1] | ~2.0-2.2 (m) | |
| -CH₂CH₂OH | 2.30 (m)[1] | ~2.3 (m) | |
| -CH₂OH | 3.60 (t, J=7 Hz)[1] | ~3.6 (t) | |
| Vinyl H | 4.95-5.25 (m)[1] | ~5.0-5.3 (m) | |
| ¹³C NMR (CDCl₃, δ in ppm) | C1 (-CH₂OH) | ~61 | ~59 |
| C2 | ~30 | ~30 | |
| C3 | ~124 | ~123 | |
| C4 | ~138 | ~137 | |
| C5 | ~40 | ~32 | |
| C6 | ~26 | ~26 | |
| C7 | ~124 | ~124 | |
| C8 | ~132 | ~132 | |
| C9 (CH₃) | ~16 | ~23 | |
| C10 (CH₃) | ~26 | ~26 | |
| C11 (CH₃) | ~18 | ~18 | |
| IR Spectroscopy (neat, cm⁻¹) | O-H stretch | 3330 (broad)[1] | ~3330 (broad) |
| C-H stretch (sp³) | 2960, 2920[1] | ~2960, 2920 | |
| C=C stretch | ~1670 | ~1665 | |
| C-O stretch | 1045[1] | ~1040 | |
| Mass Spectrometry (EI, m/z) | Molecular Ion [M]⁺ | 168 | 168 |
| [M-H₂O]⁺ | 150 | 150 | |
| Key Fragments | 123, 109, 81, 69, 41 | 123, 109, 81, 69, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained "neat" (undiluted).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Obtain a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) after analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min) to ensure separation of the isomers.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the retention times of the two isomers.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Spectroscopic analysis workflow for this compound isomers.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Homogeraniol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Homogeraniol, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Geraniol, is a colorless to pale yellow oily liquid with a sweet, rose-like odor.[1] While widely used, it presents certain hazards that necessitate careful handling and the use of appropriate PPE. The primary risks are associated with eye damage, skin irritation, and potential allergic reactions.[2]
Summary of Required Personal Protective Equipment
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | EN 166 or 29 CFR 1910.133 | To prevent eye contact with splashes, which can cause serious eye damage.[3][4] |
| Hand Protection | Chemical-resistant gloves | EN 374 (Nitrile rubber) | To prevent skin contact, which can cause irritation and allergic reactions.[3] |
| Respiratory Protection | Respirator with an organic vapor cartridge | NIOSH approved | Necessary when working in poorly ventilated areas or when aerosolization is likely, to protect against inhalation of vapors.[5][6] |
| Body Protection | Laboratory coat or impervious clothing | N/A | To prevent contamination of personal clothing and skin exposure.[3] |
It is crucial to inspect all PPE before use and to follow the manufacturer's guidelines for proper wear, removal, and maintenance.[5]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing exposure and ensuring safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Handling:
-
Experimental Use:
-
When transferring or using this compound, do so carefully to avoid splashes and spills.
-
Keep containers closed when not in use.
-
Wash hands thoroughly after handling.[7]
-
Emergency Procedures: Chemical Spill Workflow
In the event of a this compound spill, follow this workflow to ensure a safe and effective response.
Caption: Workflow for the safe and effective management of a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal facility, adhering to all local, state, and federal regulations.[3][7] Do not pour down the drain or dispose of in regular trash.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. download.basf.com [download.basf.com]
- 3. benchchem.com [benchchem.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
